molecular formula C8H8N2O B052741 4-Aminoisoindolin-1-one CAS No. 366452-98-4

4-Aminoisoindolin-1-one

Cat. No.: B052741
CAS No.: 366452-98-4
M. Wt: 148.16 g/mol
InChI Key: GZRGLZWHIFBBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoisoindolin-1-one is a versatile and high-value synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic scaffold incorporates both an aminopyridine-like nitrogen and a lactam moiety, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key building block for the development of potent kinase inhibitors, particularly targeting oncology-related pathways. The electron-rich amino group serves as an ideal point for derivatization, allowing researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGLZWHIFBBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431804
Record name 4-AMINOISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366452-98-4
Record name 4-Amino-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366452-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINOISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoisoindolin-1-one: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoisoindolin-1-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure, an isoindolinone moiety, is a key pharmacophore in a range of biologically active molecules, most notably as a foundational scaffold for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives, with a focus on their role as PARP-1 inhibitors and the associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented.

Chemical Structure and Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a γ-lactam ring, with an amino group substituted at the 4th position of the isoindolinone core.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

IdentifierValueReference
IUPAC Name 4-amino-2,3-dihydroisoindol-1-one[1][2]
CAS Number 366452-98-4[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Melting Point 225-230 °C[3]
Density 1.307 g/cm³[3]
Appearance White to yellow to orange powder/crystal[4]
Solubility Soluble in methanol[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-methyl-3-nitrobenzoic acid methyl ester. The key steps involve bromination, cyclization to form the nitroisoindolinone intermediate, followed by reduction of the nitro group to yield the final amino compound.

Experimental Protocol: Synthesis of 4-Nitroisoindolin-1-one

This protocol is adapted from the general procedure described in patent CN115784967A.

  • Bromination: To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (0.18 mol), N-bromosuccinimide (NBS, 0.2 mol), and benzoyl peroxide (BPO, 0.018 mol) in carbon tetrachloride (350 mL), the mixture is heated at reflux (approximately 75°C) for 12 hours.[5] After completion of the reaction, the mixture is cooled to 30°C and filtered.[5] The filtrate is concentrated under reduced pressure and the residue is recrystallized from ether to yield 2-bromomethyl-3-nitro-benzoic acid methyl ester.[5]

  • Cyclization: The crude 2-bromomethyl-3-nitro-benzoic acid methyl ester is dissolved in an ammonia-containing alcohol solution (e.g., methanolic ammonia).[5] The mixture is stirred for 2-6 hours at 20-30°C.[5] The solvent is then removed under reduced pressure. The resulting solid is filtered, washed, and dried to afford 4-nitroisoindolin-1-one.[5]

Experimental Protocol: Synthesis of this compound (Catalytic Hydrogenation)

This protocol is a general method for the reduction of aromatic nitro compounds.

  • Reaction Setup: In a hydrogenation vessel, 4-nitroisoindolin-1-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Cyclization cluster_reduction Step 3: Reduction 2-Methyl-3-nitrobenzoic acid methyl ester 2-Methyl-3-nitrobenzoic acid methyl ester NBS, BPO, CCl4 NBS, BPO, CCl4 2-Methyl-3-nitrobenzoic acid methyl ester->NBS, BPO, CCl4 Reflux 2-Bromomethyl-3-nitro-benzoic acid methyl ester 2-Bromomethyl-3-nitro-benzoic acid methyl ester NBS, BPO, CCl4->2-Bromomethyl-3-nitro-benzoic acid methyl ester Ammonia in Methanol Ammonia in Methanol 2-Bromomethyl-3-nitro-benzoic acid methyl ester->Ammonia in Methanol Stir 4-Nitroisoindolin-1-one 4-Nitroisoindolin-1-one Ammonia in Methanol->4-Nitroisoindolin-1-one H2, Pd/C H2, Pd/C 4-Nitroisoindolin-1-one->H2, Pd/C Hydrogenation This compound This compound H2, Pd/C->this compound

Synthesis workflow for this compound.

Analytical Methods

The characterization and purity assessment of this compound are crucial for its application in research and drug development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the precursor, 4-nitroisoindolin-1-one, shows characteristic signals at δ 8.85 (s, 1H), 7.72 (m, 3H), and 4.43 (s, 2H).[5] For this compound, shifts in the aromatic region and the appearance of an amino proton signal are expected.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the isoindolinone ring.

Biological Activity and Signaling Pathways

The primary biological significance of this compound and its derivatives lies in their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.

PARP-1 Inhibition

PARP-1 inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.

Table 2: PARP-1 Inhibitory Activity of Selected Isoindolinone Derivatives

CompoundPARP-1 IC₅₀ (nM)Cell LineReference
Olaparib (Reference)5-[6]
Rucaparib (Reference)7-[6]
Quinoxaline-based Isoindolinone Derivative 53.05-[7]
Quinoxaline-based Isoindolinone Derivative 8a2.31-[7]
Signaling Pathway of PARP-1 Inhibition and Immune Activation

Recent studies have elucidated a connection between PARP inhibition and the activation of the innate immune system through the cGAS-STING pathway.

  • DNA Damage and Micronuclei Formation: Inhibition of PARP-1 leads to an accumulation of DNA damage and the formation of micronuclei containing cytosolic double-stranded DNA (dsDNA).[2]

  • cGAS Activation: The cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][4]

  • STING Activation: cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[2][4]

  • TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2][4]

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4]

  • Antitumor Immunity: The secretion of type I interferons promotes an antitumor immune response by enhancing the recruitment and activation of immune cells, such as T cells, into the tumor microenvironment.[2]

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (Single-Strand Breaks) DSBs Double-Strand Breaks DNA_Damage->DSBs Replication Fork Collapse PARP1_Inhibition This compound Derivative (PARP-1 Inhibitor) PARP1_Inhibition->DNA_Damage Micronuclei Micronuclei Formation DSBs->Micronuclei Cytosolic_dsDNA Cytosolic dsDNA Micronuclei->Cytosolic_dsDNA IRF3_dimer p-IRF3 Dimer Type_I_IFN_Transcription Type I Interferon Gene Transcription IRF3_dimer->Type_I_IFN_Transcription Antitumor_Immunity Enhanced Antitumor Immunity Type_I_IFN_Transcription->Antitumor_Immunity Leads to cGAS cGAS Cytosolic_dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3->IRF3_dimer Dimerization & Nuclear Translocation

PARP-1 inhibition signaling pathway leading to immune activation.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of targeted cancer therapies. Its role as a precursor to potent PARP-1 inhibitors highlights its importance in the ongoing efforts to combat cancers with specific DNA repair deficiencies. The elucidation of the downstream signaling pathways, including the activation of the cGAS-STING pathway, opens new avenues for combination therapies aimed at harnessing both direct cytotoxicity and immune-mediated tumor clearance. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoindolin-1-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to biologically active molecules. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[2]
Molecular Weight 148.16 g/mol PubChem[2]
CAS Number 366452-98-4PubChem[2]
Appearance White or light yellow crystalline powderInferred from similar compounds
Melting Point 225-230 °CECHEMI
Boiling Point No experimental data available
Solubility Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[3] Quantitative data not readily available.Smolecule[2]
pKa No experimental data available
LogP (Computed) 0.1 (XLogP3)PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Polar Surface Area (Computed) 55.1 ŲPubChem[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitroisoindolin-1-one. The following is a general protocol adapted from procedures for similar compounds.

Procedure: Reduction of 4-Nitroisoindolin-1-one

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroisoindolin-1-one in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically effective.[5]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Further dilutions are made to create calibration standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

  • ¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the isoindolinone ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C-NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam ring.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Method: Electrospray ionization (ESI) is a common technique for such molecules.

  • Analysis: The mass spectrum will show the molecular ion peak (M+H)⁺ or (M)⁺˙ corresponding to the mass of the compound. The fragmentation pattern can provide further structural information.[6]

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves trapping PARP1 on DNA at sites of single-strand breaks. This leads to the accumulation of unresolved DNA lesions, which upon DNA replication, result in the formation of double-strand breaks. In cancer cells with impaired homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Recent studies have revealed that PARP inhibitor-induced DNA damage can also trigger an innate immune response through the activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[7][8][9][10][11] The accumulation of cytosolic DNA fragments resulting from PARP inhibition is sensed by cGAS, which then produces the second messenger cGAMP. cGAMP binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.[7][8][10]

PARP_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_response Cellular Response DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PARP_trapped Trapped PARP-1 Complex PARP1->PARP_trapped inhibited by PARP_Inhibitor This compound (as PARP Inhibitor) PARP_Inhibitor->PARP1 DSB DNA Double-Strand Break PARP_trapped->DSB leads to Cytosolic_DNA Cytosolic DNA Fragments DSB->Cytosolic_DNA generates Apoptosis Apoptosis / Cell Death DSB->Apoptosis induces cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of Type_I_IFN->Apoptosis promotes

Caption: PARP Inhibition and cGAS-STING Pathway Activation.

References

An In-depth Technical Guide to 4-Aminoisoindolin-1-one (CAS: 366452-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoisoindolin-1-one, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document consolidates critical information on its physicochemical properties, synthesis, and biological activities, with a focus on its role as a PARP-1 inhibitor, its neuroprotective effects, and its potential as an antimicrobial agent.

Physicochemical Properties

This compound is an organic compound featuring a fused benzene and pyrrole ring system, forming the isoindoline core. The presence of an amino group and a lactam functionality makes it a valuable scaffold for further chemical modifications. While experimentally determined data for some properties are limited in publicly accessible literature, a summary of available and predicted data is presented below.

PropertyValueSource
CAS Number 366452-98-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name 4-amino-2,3-dihydroisoindol-1-one[1]
Synonyms 4-Amino-1-isoindolinone, 4-Amino-2,3-dihydro-1H-isoindol-1-one[1]
Melting Point 225-230 °C (Predicted)[2][3][4]
Boiling Point 489.8 ± 45.0 °C (Predicted)[4]
Density 1.307 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 250.008 °C (Predicted)[3]
Solubility No quantitative data available. Generally considered moderately soluble in organic solvents like ethanol and DMSO, with limited solubility in water.[5][6]

Synthesis of this compound

A common and effective method for the synthesis of this compound begins with methyl 2-methyl-3-nitrobenzoate. The process involves a multi-step sequence of bromination, amination, and reductive cyclization.

Experimental Protocol: Synthesis from Methyl 2-methyl-3-nitrobenzoate

This protocol outlines a three-step synthesis to yield this compound.

Step 1: Radical Bromination of Methyl 2-methyl-3-nitrobenzoate

  • In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in dichloromethane.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture under reflux for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product, methyl 2-(bromomethyl)-3-nitrobenzoate, by column chromatography.

Step 2: Amination of Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Dissolve the purified methyl 2-(bromomethyl)-3-nitrobenzoate in methanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Monitor the substitution of the bromine atom with the amino group by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude amino-substituted intermediate.

Step 3: Reductive Cyclization

  • Dissolve the crude intermediate from Step 2 in dimethylformamide (DMF).

  • Add ammonium formate and a catalytic amount of palladium on carbon (Pd/C).

  • Heat the reaction mixture to 100°C for 30 minutes. This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the isoindolinone ring.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

G Synthesis of this compound A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS, AIBN Dichloromethane, 16h, Reflux C Methyl 2-(aminomethyl)-3-nitrobenzoate B->C Ammonia Methanol, 2h, 20°C D This compound C->D Ammonium formate, Pd/C DMF, 0.5h, 100°C

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

This compound has garnered significant interest for its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.

Anticancer Activity: PARP-1 Inhibition

The isoindolinone scaffold is a key pharmacophore in the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

In response to single-strand DNA breaks, PARP-1 is recruited to the site of damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including derivatives of this compound, compete with the natural substrate NAD+ for the catalytic domain of PARP-1, thereby preventing PAR synthesis. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can subsequently cause the formation of cytotoxic double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised DNA repair mechanisms.

G PARP-1 Signaling Pathway and Inhibition cluster_0 Normal DNA Repair cluster_1 Inhibition by this compound Derivatives DNA_SSB Single-Strand DNA Break PARP1_activation PARP-1 Activation DNA_SSB->PARP1_activation PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation uses NAD+ PARP1_inhibition PARP-1 Inhibition Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair Inhibitor This compound Derivative Inhibitor->PARP1_inhibition competes with NAD+ No_PARylation No PAR Synthesis PARP1_inhibition->No_PARylation Accumulated_SSB Accumulation of Unrepaired SSBs No_PARylation->Accumulated_SSB DSB_formation Double-Strand Break Formation Accumulated_SSB->DSB_formation Cell_death Cancer Cell Death DSB_formation->Cell_death

Caption: Mechanism of PARP-1 inhibition.

This protocol describes a method to assess the in vitro activity of PARP-1 and the inhibitory potential of compounds like this compound derivatives.[1][8]

Materials:

  • 96-well plate coated with histones

  • Purified PARP-1 enzyme

  • Activated DNA template

  • Biotinylated NAD+ (PARP Substrate Mixture)

  • 10x PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • PBST buffer (PBS with 0.05% Tween 20)

Procedure:

  • Plate Preparation:

    • Wash the histone-coated plate three times with PBST buffer.

    • Block the wells with 200 µL of Blocking buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with PBST buffer.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test compound and the positive control in 1x PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Prepare a Master Mix containing 10x PARP buffer, PARP Substrate Mixture, diluted Activated DNA, and water.

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the diluted test inhibitor, positive control, or diluent solution (for "Positive Control" and "Blank" wells) to the respective wells.

    • Initiate the reaction by adding 10 µL of diluted PARP-1 enzyme to all wells except the "Blank" wells. Add 10 µL of 1x PARP assay buffer to the "Blank" wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST buffer.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Workflow for PARP-1 Chemiluminescent Assay Start Start Plate_Prep Plate Preparation (Coating, Washing, Blocking) Start->Plate_Prep Inhibitor_Prep Inhibitor Dilution Plate_Prep->Inhibitor_Prep Reaction Reaction Setup (Master Mix, Inhibitor, Enzyme) Inhibitor_Prep->Reaction Incubation Incubation (1 hour at RT) Reaction->Incubation Detection Detection (Streptavidin-HRP, Substrate) Incubation->Detection Measurement Measure Chemiluminescence Detection->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: PARP-1 assay workflow.

Neuroprotective Effects: NRF2 Pathway Activation

Derivatives of isoindoline-dione have demonstrated neuroprotective effects against oxidative stress, a key contributor to neurodegenerative diseases.[1][8] This protection is mediated, at least in part, through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, NRF2 is released from Keap1 and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for proteins that detoxify reactive oxygen species (ROS) and maintain cellular redox homeostasis. Isoindoline derivatives can promote the activation of this pathway, thereby enhancing the cell's ability to combat oxidative damage and promoting neuronal survival.

G NRF2 Signaling Pathway in Neuroprotection cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-NRF2 Complex Oxidative_Stress->Keap1_Nrf2 Isoindolinone Isoindoline Derivative Isoindolinone->Keap1_Nrf2 Nrf2_release NRF2 Release Keap1_Nrf2->Nrf2_release Nrf2_translocation NRF2 Translocation Nrf2_release->Nrf2_translocation Nrf2_nucleus NRF2 Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Gene_transcription Transcription of Antioxidant Genes (e.g., NQO1, GSTK1) ARE->Gene_transcription Neuroprotection Neuroprotection Gene_transcription->Neuroprotection

Caption: NRF2 pathway in neuroprotection.

This protocol describes an in vitro assay to evaluate the neuroprotective effects of isoindoline derivatives against oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).[1][8]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂) to induce oxidative stress

  • Test compound (isoindoline derivative)

  • MTT reagent for cell viability assay

  • DCFH-DA stain for measuring intracellular ROS

  • Kits for measuring protein carbonyl content and gene expression (qRT-PCR)

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed the cells in 96-well plates for viability and ROS assays, and in larger plates for protein and gene expression analysis.

    • Pre-treat the cells with various concentrations of the isoindoline derivative for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce oxidative stress.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT reagent to the wells and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Measurement of Intracellular ROS:

    • Load the cells with DCFH-DA stain.

    • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

  • Analysis of Gene Expression (qRT-PCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR to measure the expression levels of NRF2 and its target genes (e.g., NQO-1, GSTK1).

  • Data Analysis:

    • Compare the results from treated cells to untreated and H₂O₂-only treated controls to evaluate the neuroprotective effects of the compound.

Antimicrobial Activity

Isoindolinone derivatives have been investigated for their potential as antimicrobial agents against a range of bacteria.[2] While the precise mechanism of action for this compound is not extensively detailed in the literature, the general mechanisms of antibacterial agents provide a framework for its potential modes of action.

The antibacterial activity of isoindolinone derivatives could be attributed to one or more of the following mechanisms:

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Interaction with the bacterial cell membrane, causing leakage of cellular contents and disruption of essential functions.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription, preventing bacterial proliferation.

  • Inhibition of Protein Synthesis: Binding to bacterial ribosomes and inhibiting the translation of essential proteins.

  • Inhibition of Metabolic Pathways: Targeting key enzymes in essential metabolic pathways, such as folate synthesis.

G Potential Antimicrobial Mechanisms of Isoindolinones cluster_0 Bacterial Cell Isoindolinone Isoindolinone Derivative Cell_Wall Cell Wall Synthesis Isoindolinone->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity Isoindolinone->Cell_Membrane Disrupts DNA_Synthesis Nucleic Acid Synthesis Isoindolinone->DNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Isoindolinone->Protein_Synthesis Inhibits Metabolism Metabolic Pathways Isoindolinone->Metabolism Inhibits Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Cell_Membrane->Bacterial_Death DNA_Synthesis->Bacterial_Death Protein_Synthesis->Bacterial_Death Metabolism->Bacterial_Death

References

Synthesis and Purification of 4-Aminoisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of 4-Aminoisoindolin-1-one, a key building block in medicinal chemistry and pharmaceutical development. The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Synthetic Strategy Overview

The most common and effective route for the synthesis of this compound involves a two-step process. The synthesis commences with the preparation of the intermediate, 4-Nitroisoindolin-1-one, which is subsequently reduced to the target this compound. This strategy allows for the introduction of the amino group at the desired position with high selectivity.

A general workflow for this synthesis is depicted below:

G Start Starting Material (e.g., 2-Methyl-3-nitrobenzoic acid) Step1 Synthesis of 4-Nitroisoindolin-1-one Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Purification Purification Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroisoindolin-1-one

The synthesis of the nitro-intermediate is a crucial first step. While various methods exist for the formation of the isoindolinone core, a common approach involves the cyclization of a suitable precursor. One plausible method is adapted from the synthesis of related isoindolinones, starting from 2-methyl-3-nitroaniline which can be converted to a suitable precursor for cyclization. A related compound, 4-Nitroisoindolin-1-one, is noted as a key intermediate in pharmaceutical synthesis and is available from commercial suppliers.[1]

Reaction Scheme:

G reactant 2-Methyl-3-nitroaniline intermediate1 N-(2-methyl-3-nitrophenyl)acetamide reactant->intermediate1 Acetic anhydride (Acetylation) intermediate2 4-Nitroindoline intermediate1->intermediate2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Cyclization) product 4-Nitroisoindolin-1-one intermediate2->product Oxidation

Caption: Reaction scheme for the synthesis of 4-Nitroisoindolin-1-one.

Protocol:

A method adapted from the preparation of 4-aminoindole provides a basis for this synthesis.[2]

  • Acetylation: In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in acetonitrile. Add acetic anhydride to the solution under mechanical stirring. Heat the reaction mixture to 90°C and maintain for 2 hours. Monitor the reaction progress by HPLC. After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by suction filtration, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

  • Cyclization: The acetylated intermediate is then cyclized. A common method for forming the isoindolinone ring is through reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step would form a 4-nitroindoline intermediate.

  • Oxidation: The final step to form 4-nitroisoindolin-1-one from the indoline intermediate would involve an oxidation step.

Note: Specific reagents and conditions for the cyclization and oxidation of this particular substrate would need to be optimized.

Quantitative Data for Synthesis of Nitro-Intermediates:

ProductStarting MaterialsSolventCatalyst/ReagentYieldReference
N-(2-methyl-3-nitrophenyl)acetamide2-methyl-3-nitroaniline, Acetic anhydrideAcetonitrile-97%[2]
3-((Nitrophenyl)amino)isoindolin-1-one2-cyanobenzaldehyde, 2-nitroaniline derivativesDCM5% KOH in MeOH79%[3][4]
3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one2-cyanobenzaldehyde, 4-methoxy-2-nitroanilineDCM5% KOH in MeOH83%[4]
Step 2: Reduction of 4-Nitroisoindolin-1-one to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme:

G reactant 4-Nitroisoindolin-1-one product This compound reactant->product H₂, Catalyst (e.g., Pd/C) G Crude Crude This compound Extraction Aqueous Workup/ Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure This compound Recrystallization->Pure

References

Spectroscopic and Spectrometric Characterization of 4-Aminoisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Aminoisoindolin-1-one. This compound, with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol , is a key building block in medicinal chemistry, notably in the synthesis of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] The following sections detail the expected spectral data, the methodologies for their acquisition, and a relevant biological pathway where this class of compounds is active.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.2-7.5Multiplet3Aromatic CH
~4.5Singlet2-CH₂-
~5.0Broad Singlet2-NH₂
~8.0Singlet1-NH- (amide)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Type
~170C=O (amide)
~145Aromatic C-NH₂
~132Aromatic CH
~128Aromatic CH
~125Aromatic C (quaternary)
~120Aromatic CH
~115Aromatic C (quaternary)
~45-CH₂-

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules. The expected mass spectrum of this compound would show a molecular ion peak and several fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/z ValueInterpretation
148[M]⁺ (Molecular Ion)
131[M-NH]⁺
120[M-CO]⁺
104[M-CO-NH₂]⁺
92[C₆H₆N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

  • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a pure solid, the direct insertion probe is suitable.

  • The sample is heated to ensure volatilization into the gas phase.

2. Ionization:

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

3. Mass Analysis and Detection:

  • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a general experimental workflow for the characterization of a synthesized compound like this compound.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis excessive activation leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor This compound -based Inhibitor Inhibitor->PARP1 inhibits Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (e.g., EI-MS) Structure_Confirmation->MS Biological_Assay Biological Activity Assay (e.g., PARP-1 Inhibition) Purity_Analysis->Biological_Assay

References

Crystallographic Analysis of 4-Aminoisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystallographic analysis of 4-Aminoisoindolin-1-one, a key heterocyclic scaffold in medicinal chemistry. Despite a comprehensive search of publicly available crystallographic databases, a definitive crystal structure for this compound has not been reported. This document, therefore, provides a detailed framework for researchers aiming to determine its crystal structure. It outlines established protocols for the synthesis and crystallization of similar isoindolinone derivatives, a general workflow for single-crystal X-ray diffraction analysis, and discusses the potential biological significance of this compound class. The information herein is intended to serve as a valuable resource for researchers in structural biology and drug discovery.

Introduction

This compound is an organic compound featuring a fused benzene and pyrrole ring system.[1] This isoindolinone core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The addition of an amino group at the 4-position presents opportunities for further chemical modification and interaction with biological targets. Research indicates that compounds containing the this compound moiety exhibit a range of biological activities, including potential anticancer, antimicrobial, and neuroprotective effects.[1] Its structural similarity to biologically active compounds makes it a person of interest for drug development.[1]

A detailed understanding of the three-dimensional structure of this compound at the atomic level is crucial for structure-based drug design and for understanding its physicochemical properties. X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid. However, as of the date of this publication, the crystal structure of this compound is not available in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this compound.

Synthesis and Crystallization

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following section details a plausible synthetic route and general crystallization techniques applicable to this compound, based on established literature for related isoindolinone derivatives.

Synthesis of this compound

A common route to isoindolinone synthesis involves the cyclization of 2-cyanobenzaldehyde derivatives with amines. A potential synthetic pathway for this compound is outlined below.

cluster_synthesis Synthesis of this compound start 2-Cyano-3-nitrobenzaldehyde step1 Reduction of Nitro Group start->step1 intermediate 2-Amino-6-cyanobenzaldehyde step1->intermediate step2 Reductive Cyclization intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Reduction of 2-Cyano-3-nitrobenzaldehyde: 2-Cyano-3-nitrobenzaldehyde is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced to selectively reduce the nitro group to an amine. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic salts. The solvent is evaporated under reduced pressure to yield the crude 2-amino-6-cyanobenzaldehyde intermediate.

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent, which facilitates the intramolecular reaction between the amino group and the cyano group to form the lactam ring of the isoindolinone.

  • Purification: The final product, this compound, is purified using column chromatography on silica gel to yield the pure compound. The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be screened.

Experimental Protocol: Crystallization

  • Solvent Selection: The solubility of purified this compound should be tested in a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop) and sealed in a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound is prepared at a higher temperature and then allowed to cool slowly to room temperature or below.

Crystallographic Analysis Workflow

Once suitable crystals are obtained, the following workflow is employed for crystallographic analysis.

cluster_workflow Crystallographic Analysis Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Deposition structure_refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallographic Analysis

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final crystal structure is validated using software tools like PLATON and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number.

Anticipated Structural Features and Data Presentation

Although the specific crystal structure is unknown, some general features can be anticipated based on the analysis of other isoindolinone derivatives. The isoindolinone ring system is expected to be largely planar. Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, are likely to play a significant role in the crystal packing.

Upon successful crystallographic analysis, the quantitative data should be summarized in tables for clarity.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue
Chemical formulaC₈H₈N₂O
Formula weight148.16 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90°
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD x TBD x TBD mm³
Theta range for data collectionTBD to TBD°
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to thetaTBD %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

TBD: To be determined experimentally.

Biological Context and Signaling Pathways

The isoindolinone scaffold is a component of molecules known to interact with various biological targets. For instance, derivatives of this compound are being investigated for their role as enzyme inhibitors.[1] A detailed structural understanding of this compound would be invaluable for designing more potent and selective inhibitors.

cluster_pathway Hypothetical Enzyme Inhibition Pathway inhibitor This compound Derivative binding Binding to Active Site inhibitor->binding enzyme Target Enzyme (e.g., Kinase, Hydrolase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Modulation of Downstream Signaling Pathway inhibition->downstream

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive roadmap for its determination and analysis. The protocols for synthesis, crystallization, and crystallographic analysis are based on well-established methodologies for similar compounds. The determination of the three-dimensional structure of this compound will be a significant contribution to the field, providing a foundation for future structure-activity relationship studies and the rational design of novel therapeutics. It is hoped that this document will encourage and facilitate research in this area.

References

Navigating the Physicochemical Landscape of 4-Aminoisoindolin-1-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoindolin-1-one, a heterocyclic organic compound with the molecular formula C₈H₈N₂O, represents a scaffold of significant interest in medicinal chemistry.[1] Its structural similarity to a variety of biologically active molecules has positioned it as a promising starting point for the development of novel therapeutics.[1] Preliminary research has indicated its potential in several areas, including as an inhibitor of cancer cell proliferation and as a neuroprotective agent.[1] The isoindolinone core is found in a number of approved drugs, highlighting the therapeutic potential of this chemical class. The development of any new chemical entity into a viable drug candidate, however, is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this guide consolidates the existing knowledge on the broader isoindolinone class and presents detailed, standardized protocols for the experimental determination of these crucial parameters. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize this compound and its derivatives, thereby facilitating their journey through the drug discovery and development pipeline.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [2]
IUPAC Name 4-amino-2,3-dihydroisoindol-1-one[2]
CAS Number 366452-98-4[1]
Appearance White to off-white powder (predicted)General chemical knowledge
Melting Point Data not available
pKa Data not available
LogP Data not available

Table 1: Physicochemical Properties of this compound

Solubility Profile

Generally, isoindolin-1-one is considered to have limited solubility in water and is more soluble in organic solvents such as ethanol and acetone. The solubility is also expected to be influenced by the pH of the medium, particularly for a compound like this compound which contains a basic amino group.

The following table summarizes the expected solubility profile of this compound based on the properties of the isoindolinone class. It is imperative that these qualitative predictions are confirmed through rigorous experimental testing.

SolventExpected SolubilityRationale / Comments
Water Low to moderateThe presence of the amino and amide groups may provide some aqueous solubility, but the fused aromatic ring system is hydrophobic.
Phosphate-Buffered Saline (PBS) pH 7.4 Low to moderateSolubility is expected to be pH-dependent. At physiological pH, a portion of the molecules may be protonated, potentially increasing solubility compared to pure water.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethanol Moderate to highEthanol is a polar protic solvent that is often a good solvent for compounds with both polar and non-polar character.
Methanol Moderate to highSimilar to ethanol, methanol is a polar protic solvent.
Acetonitrile ModerateAcetonitrile is a polar aprotic solvent commonly used in chromatography.
Dichloromethane (DCM) Low to moderateDCM is a non-polar solvent; solubility is expected to be limited.

Table 2: Predicted Solubility of this compound in Common Solvents

Stability Profile

The chemical stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and safety. Degradation of an API can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive understanding of a compound's stability under various stress conditions is therefore a regulatory requirement and a crucial aspect of drug development.

While specific stability data for this compound is not available, isoindolinone derivatives are generally considered to be a stable heterocyclic system. However, the presence of the amino group and the lactam ring in this compound suggests potential degradation pathways that should be investigated.

The following table outlines the expected stability of this compound under forced degradation conditions. These predictions should be verified experimentally.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 N HCl) Moderate to lowHydrolysis of the lactam ring.
Basic (e.g., 0.1 N NaOH) LowHydrolysis of the lactam ring is expected to be more rapid under basic conditions.
Oxidative (e.g., 3% H₂O₂) ModerateThe amino group and the aromatic ring may be susceptible to oxidation.
Thermal (e.g., 60°C) HighThe isoindolinone core is generally thermally stable.
Photolytic (e.g., UV/Vis light) ModerateThe aromatic system may absorb light, potentially leading to photodegradation.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided to enable researchers to determine its solubility and stability.

Solubility Determination

1. Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

  • Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates (clear bottom)

    • Nephelometer

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

    • Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

    • Serially dilute the solutions across the plate with PBS containing 2% DMSO to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the light scattering of each well using a nephelometer.

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_plate Dispense 2 µL stock into 96-well plate prep_stock->prep_plate add_buffer Add 98 µL PBS (pH 7.4) prep_plate->add_buffer serial_dilute Serially dilute across plate add_buffer->serial_dilute incubate Shake for 2 hours at RT serial_dilute->incubate measure Measure light scattering (Nephelometry) incubate->measure determine_sol Determine highest non-precipitated concentration measure->determine_sol

Kinetic Solubility Workflow (Nephelometry)

2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Shaking incubator

    • Centrifuge

    • HPLC system with UV detector

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

    • Ensure that undissolved solid remains visible.

    • Seal the vial and place it in a shaking incubator at 25°C for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add excess solid to PBS (pH 7.4) incubate Shake for 24-48 hours at 25°C add_solid->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge filter Filter supernatant (0.45 µm) centrifuge->filter quantify Quantify concentration by HPLC-UV filter->quantify

Thermodynamic Solubility Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • Water for injection

    • HPLC system with UV or Mass Spectrometry (MS) detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress media:

      • 0.1 N HCl (acidic hydrolysis)

      • 0.1 N NaOH (basic hydrolysis)

      • Water (neutral hydrolysis)

      • 3% H₂O₂ (oxidative degradation)

    • For thermal stress, store the solid compound and a solution in an oven at a specified temperature (e.g., 60°C).

    • For photostability, expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Incubate the solutions at room temperature or elevated temperature (e.g., 40°C) for a defined period (e.g., up to 7 days), taking samples at various time points (e.g., 0, 1, 3, 7 days).

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

    • A mass balance should be calculated to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions compound This compound (1 mg/mL solution & solid) acid Acidic (0.1 N HCl) compound->acid base Basic (0.1 N NaOH) compound->base neutral Neutral (Water) compound->neutral oxidation Oxidative (3% H₂O₂) compound->oxidation thermal Thermal (60°C) compound->thermal photo Photolytic (UV/Vis) compound->photo analysis Analyze by Stability-Indicating HPLC-UV/MS (Time points: 0, 1, 3, 7 days) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Study Workflow

Potential Signaling Pathway Involvement

While the direct molecular targets of this compound are not yet fully elucidated, research on structurally related isoindolinone derivatives provides valuable insights into its potential mechanisms of action, particularly in the context of cancer. A recent study on 6-amido-4-aminoisoindolyn-1,3-diones, which share the core 4-aminoisoindolinone structure, identified them as potent inhibitors of p70S6 Kinase 1 (p70S6K1).[3] p70S6K1 is a critical downstream effector in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.[3]

Inhibition of p70S6K1 can disrupt the translation of proteins essential for cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis. The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival, and its inhibition is a well-established strategy in cancer therapy.

The potential involvement of this compound in this pathway suggests a plausible mechanism for its observed anti-proliferative effects. Further investigation is warranted to confirm whether this compound directly inhibits p70S6K1 or other kinases within this pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates p70s6k1 p70S6K1 mtorc1->p70s6k1 activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 inhibits rps6 rpS6 p70s6k1->rps6 phosphorylates translation Protein Translation rps6->translation eif4e eIF4E eif4ebp1->eif4e eif4e->translation growth Cell Growth & Proliferation translation->growth inhibitor This compound (Potential Inhibitor) inhibitor->p70s6k1

Potential Inhibition of the PI3K/AKT/mTOR Pathway

Conclusion

This compound is a promising chemical scaffold with demonstrated potential for the development of new therapeutic agents. While a comprehensive public dataset on its solubility and stability is currently lacking, this technical guide provides a framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to inform formulation development, predict in vivo behavior, and ensure the quality and safety of drug candidates derived from this core structure. Furthermore, the potential link to the PI3K/AKT/mTOR signaling pathway offers a clear direction for future mechanistic studies to elucidate its biological activity. A thorough understanding of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this compound and its analogues.

References

The Isoindolinone Scaffold: A Journey from Serendipity to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a bicyclic heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a component of natural products to the central scaffold of blockbuster drugs is a testament to its remarkable chemical versatility and profound biological activity. This technical guide provides a comprehensive overview of the historical discovery, synthetic development, and therapeutic applications of isoindolinone scaffolds, with a focus on key molecular entities that have shaped the field.

A Serendipitous Beginning: The Thalidomide Saga

The story of isoindolinones in modern medicine is inextricably linked with the rise and fall, and subsequent resurrection, of thalidomide. Initially synthesized in the 1950s, thalidomide was marketed as a sedative and antiemetic.[1][2] Its simple isoindolinone-glutarimide structure belied a complex and tragic biological activity. The drug was withdrawn from the market in the early 1960s after it was found to be a potent teratogen, causing severe birth defects.[2][3] This disaster, however, spurred a deeper investigation into its mechanism of action, which much later revealed its potent immunomodulatory and anti-angiogenic properties.[1][2] This rediscovery paved the way for its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[3]

The thalidomide story underscored the immense therapeutic potential residing within the isoindolinone scaffold and catalyzed the development of safer, more potent analogs.

The Rise of the IMiDs®: Lenalidomide and Pomalidomide

Building on the understanding of thalidomide's mechanism, a new generation of isoindolinone-based drugs, known as Immunomodulatory Drugs (IMiDs®), was developed. Lenalidomide and pomalidomide emerged as crucial therapies for multiple myeloma and other hematological malignancies.[4][5] These second and third-generation IMiDs exhibit enhanced potency and a more favorable safety profile compared to their predecessor.[6][7] Their development marked a shift from serendipitous discovery to rational drug design, targeting specific cellular pathways.

Beyond Immunomodulation: CNS-Active Isoindolinones

The versatility of the isoindolinone scaffold extends beyond immunomodulation. Derivatives such as pazinaclone and pagoclone have been investigated for their anxiolytic and sedative properties, acting on the central nervous system.[8] These compounds highlight the scaffold's ability to interact with a diverse range of biological targets, further cementing its status as a "privileged scaffold" in drug discovery.

Synthetic Strategies for the Isoindolinone Core

The construction of the isoindolinone ring system has been a subject of extensive research, leading to a variety of synthetic methodologies.

Classical Syntheses

Early methods often involved the cyclization of 2-carboxybenzaldehyde or its derivatives with amines.[9] The synthesis of thalidomide, for instance, has been achieved through the reaction of phthalic anhydride with glutamic acid or glutamine derivatives, followed by cyclization.[1]

Modern Synthetic Approaches

More contemporary methods offer greater efficiency and functional group tolerance. These include:

  • Palladium-catalyzed C-H carbonylation: This method allows for the direct synthesis of isoindolinones from readily available benzylamines.[9]

  • Reductive C-N coupling and intramolecular amidation: The use of platinum nanowires as catalysts enables the efficient synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and amines under mild conditions.[9]

  • Ring-opening/ring-closing cascade reactions: Isoxazole precursors can be converted to isoindolinones in high yields using iron-mediated cascade reactions.[8]

  • One-pot synthesis from 2-benzoylbenzoic acid: A sustainable and metal-free approach utilizes chlorosulfonyl isocyanate and alcohols to generate isoindolinone derivatives.[10]

These diverse synthetic routes provide medicinal chemists with a powerful toolkit for the creation of novel isoindolinone-based molecules with tailored biological activities.

Quantitative Biological Data of Key Isoindolinone Scaffolds

The following tables summarize the quantitative biological data for a selection of isoindolinone derivatives, illustrating their diverse therapeutic applications and potencies.

CompoundTargetAssay TypeValueUnitsReference
Thalidomide TNF-αInhibition of production in LPMCIC50 ≈ 5-10µg/ml[11]
Cereblon (CRBN)Competitive titrationKi ≈ 249.20nM[7]
Lenalidomide Cereblon (CRBN)Competitive titrationKi ≈ 177.80nM[7]
Pomalidomide Cereblon (CRBN)Competitive titrationKi ≈ 156.60nM[7]
Pagoclone GABA-A Receptor (α1β3γ2)Radioligand binding assayKi = 2.5 ± 0.3nM[12]
GABA-A Receptor (α2β3γ2)Radioligand binding assayKi = 0.7 ± 0.1nM[12]
GABA-A Receptor (α3β3γ2)Radioligand binding assayKi = 1.1 ± 0.1nM[12]
GABA-A Receptor (α5β3γ2)Radioligand binding assayKi = 9.1 ± 1.2nM[12]
Isoindolinone Derivative 2c Carbonic Anhydrase IEnzyme inhibitionKi = 16.09 ± 4.14nM[8]
Carbonic Anhydrase IIEnzyme inhibitionKi = 9.32 ± 2.35nM[8]
Isoindolinone Derivative 2f Carbonic Anhydrase IEnzyme inhibitionKi = 16.09 ± 4.14nM[8]
Carbonic Anhydrase IIEnzyme inhibitionKi = 14.87 ± 3.25nM[8]
Isoindolinone Derivative 11 HepG2 cancer cell lineCytotoxicity assayIC50 = 5.89µM[11]

Signaling Pathways and Mechanisms of Action

The biological effects of isoindolinone derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Immunomodulatory Drugs (IMiDs®): Targeting the CRL4-CRBN E3 Ubiquitin Ligase

Thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[13] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13] In multiple myeloma cells, the degradation of these transcription factors results in antiproliferative and apoptotic effects.

IMiD_Signaling_Pathway cluster_cell Myeloma Cell IMiD Lenalidomide/ Pomalidomide CRBN CRL4-CRBN E3 Ubiquitin Ligase IMiD->CRBN Binds to Cereblon Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Leads to

Caption: IMiD Signaling Pathway in Multiple Myeloma Cells.

Anxiolytics: Positive Allosteric Modulation of the GABA-A Receptor

Pazinaclone and pagoclone act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] By binding to a site distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability, producing anxiolytic and sedative effects.

GABA_A_Signaling_Pathway cluster_synapse Synaptic Cleft GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel_Open Chloride Ion Channel (Open) Pagoclone Pagoclone/ Pazinaclone Pagoclone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Inactive State GABA_A_Receptor->Chloride_Channel_Open Activation Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in

Caption: GABA-A Receptor Modulation by Isoindolinone Anxiolytics.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of key isoindolinone-based drugs.

Synthesis of Thalidomide

This two-step procedure involves the formation of N-phthaloyl-DL-glutamic acid followed by cyclization.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

  • To a solution of L-glutamic acid (1.0 mol) in pyridine (375 mL), add phthalic anhydride (1.0 mol).[9]

  • Heat the mixture at 115 °C for 1.5 hours with stirring.[9]

  • Cool the reaction to 75 °C and add ice-cold water (1000 mL) with stirring.[9]

  • Acidify the mixture to pH 1.2 with 6 N HCl and continue stirring at 10-15 °C for 2 hours.[9]

  • Collect the precipitate by filtration and wash with cold water to yield N-phthaloyl-DL-glutamic acid.[9]

Step 2: Synthesis of Thalidomide

  • In a round-bottomed flask, combine N-phthaloyl-DL-glutamic acid (0.8 mol), ammonium acetate (2.8 mol), and diphenyl ether (200 mL).[9]

  • Heat the mixture to 170-175 °C and maintain for 45 minutes with stirring.[9]

  • Cool the reaction to 90 °C and add ice-cold water (600 mL).[9]

  • Stir for 20 minutes, then cool to 5-10 °C for 1 hour.[9]

  • Collect the solid product by filtration and wash with cold water.[9]

Thalidomide_Synthesis_Workflow cluster_synthesis Thalidomide Synthesis Start L-Glutamic Acid & Phthalic Anhydride Step1 Reaction in Pyridine (115 °C, 1.5 h) Start->Step1 Intermediate N-Phthaloyl-DL-glutamic Acid Step1->Intermediate Step2 Cyclization with Ammonium Acetate (170-175 °C, 45 min) Intermediate->Step2 Product Thalidomide Step2->Product

Caption: Workflow for the Synthesis of Thalidomide.

Synthesis of Lenalidomide

A common synthetic route to lenalidomide involves the coupling of 2-bromomethyl-3-nitrobenzoate with 3-amino-2,6-piperidinedione followed by reduction of the nitro group.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

  • Combine 2-bromomethyl-3-nitrobenzoic acid methyl ester, 3-amino-2,6-piperidinedione hydrochloride, and sodium carbonate in tetrahydrofuran.

  • Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into purified water with stirring.

  • Collect the precipitate by filtration and wash sequentially with an ethanol/water mixture and then ethanol.

  • Dry the solid product under vacuum.

Step 2: Synthesis of Lenalidomide

  • Suspend the nitro-intermediate from Step 1 in a mixed solvent of an organic solvent and water.

  • Add palladium on carbon (Pd/C) catalyst.

  • Perform catalytic hydrogenation until the reduction of the nitro group is complete.

  • Filter the reaction mixture to remove the catalyst and isolate lenalidomide from the filtrate.

Synthesis of Pagoclone

The synthesis of pagoclone can be achieved through the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride, followed by selective reduction and subsequent elaboration.

Step 1: Synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide

  • React phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine.

Step 2: Selective Reduction

  • Suspend the phthalimide from Step 1 in a mixture of methanol and water and cool to 0-5 °C.

  • Add potassium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir at room temperature for 2-3 hours.

  • Quench the reaction with aqueous acetic acid.

Step 3: Wittig Reaction and Final Product Formation

  • React the product from Step 2 with [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide in a two-phase system of water and xylene with sodium carbonate.

  • Isolate and purify the resulting racemic pagoclone.

Conclusion

The isoindolinone scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. From the tumultuous history of thalidomide to the rationally designed and highly successful immunomodulatory drugs and CNS-active agents, the journey of the isoindolinone core is a compelling narrative of innovation in medicinal chemistry. The continued exploration of novel synthetic methodologies and the elucidation of the intricate mechanisms of action of isoindolinone-based compounds promise to unlock even more of the therapeutic potential held within this privileged scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

The Multifaceted Biological Landscape of 4-Aminoisoindolin-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental biological activities of the 4-Aminoisoindolin-1-one scaffold, detailing its therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comprehensive overview of its mechanism of action, quantitative bioactivity data, detailed experimental protocols, and key signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a fused benzene and pyrrole ring system, which serves as a versatile scaffold in medicinal chemistry.[1] Its structural characteristics have made it a focal point for the development of a diverse range of therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This technical guide provides a detailed examination of the fundamental biological activities of this compound and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Biological Activities and Quantitative Data

The this compound scaffold has been extensively modified to generate a library of derivatives with a broad spectrum of biological activities. The following tables summarize the quantitative data for these derivatives against various biological targets.

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines. The primary mechanism for this activity often involves the inhibition of key enzymes in cell signaling pathways, such as IκB kinase (IKK), which is crucial for the activation of the pro-survival transcription factor NF-κB.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
3-Biphenyl-N-methylisoquinolin-1-oneMultiple Human Cancer Cell LinesNot Specified (Potent)[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL[7]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL[7]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62[8]
4-Anilinoquinolinylchalcone derivative 4a MDA-MB-231Not Specified (High Cytotoxicity)[9][10]
Chloroquine Analog 2 MDA-MB-4681.41[11]
Chloroquine Analog 3 MDA-MB-46813.29[11]
Chloroquine Analog 4 MDA-MB-2314.50[11]
Chloroquine Analog 5 MDA-MB-23115.87[11]
Chloroquine Analog 6 MCF71.98[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
N-substituted isoindolin-1-onesGram-positive bacteriaNot Specified[3]
N-substituted isoindolin-1-onesGram-negative bacteriaNot Specified[3]
N-substituted isoindolin-1-onesCandida albicansNot Specified[3]
N-substituted isoindolin-1-onesAspergillus spp.Not Specified[3]
Halogenated 1,3-thiazolidin-4-ones 4a, 4b, 4c Escherichia coli TolC-mutant16[12]
Chlorinated thiazolidinone derivative 16d MRSA, Listeria monocytogenes, MDR Staphylococcus epidermidis8 - 64[12]
2,3-diaryl-thiazolidin-4-onesGram-positive & Gram-negative bacteria8 - 240[13]
Enzyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.

DerivativehCA IsoformIC50 (nM)Ki (nM)Reference
Isoindolinone derivative 2c hCA I-11.48 ± 4.18[2]
Isoindolinone derivative 2f hCA I-16.09 ± 4.14[2]
Isoindolinone derivative 2c hCA II-9.32 ± 2.35[2]
Isoindolinone derivative 2f hCA II-14.87 ± 3.25[2]
7-amino-3,4-dihydroquinolin-2(1H)-one derivativeshCA IX-243.6 - 2785.6[14]
Pyrazolo[4,3-c]pyridine sulfonamideshCA I-58.8 - 8010[15]
4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones 6l hCA I88.43 ± 3.2573.70 ± 3.47[16]
4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones 6l hCA II61.82 ± 0.6055.22 ± 5.32[16]

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic approach for Alzheimer's disease. Several isoindoline-1,3-dione derivatives have been identified as potent AChE inhibitors.

DerivativeIC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione 4a (ortho-chloro)0.91 ± 0.045[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione 4g (meta-methoxy)5.5 ± 0.7[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids 7a, 7f (para-fluoro)2.1[5]
Isoindoline-1,3-dione-based acetohydrazide 8a 0.11 ± 0.05[17]
Indolinone-based 2-chlorobenzyl derivative 3c 0.00044[18]
2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione 4b (4-Fluorophenyl)16.42 ± 1.07[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains using the broth microdilution method.

1. Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well U-bottom microplates

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

2. Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of acetylcholinesterase activity.

1. Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations. Include a control with solvent only.

  • Enzyme Addition: Add 10 µL of the AChE solution to each well and pre-incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value from the dose-response curve.

Protocol 4: IKKβ Kinase Assay

This assay measures the inhibition of IKKβ kinase activity, often using a luminescence-based method that quantifies ATP consumption.

1. Materials:

  • Recombinant IKKβ enzyme

  • IKKtide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

2. Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and IKKtide substrate.

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test compounds at various concentrations.

  • Reaction Initiation: Add the diluted IKKβ enzyme to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent and incubate for 40 minutes at room temperature.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.

Protocol 5: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition.

1. Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Tris-SO₄ buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

2. Procedure:

  • Assay Setup: In a 96-well plate, add the Tris-SO₄ buffer, the test compound at various concentrations, and the hCA enzyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to start the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over a period of 3-5 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate key cellular signaling pathways.

IKK/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. The IκB kinase (IKK) complex is a critical upstream activator of this pathway. Inhibition of IKKβ by this compound derivatives prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

IKK_NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits (Cytoplasmic Sequestration) IκBα-P IκBα-P Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Freed Ubiquitination & Degradation Ubiquitination & Degradation IκBα-P->Ubiquitination & Degradation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival

IKK/NF-κB signaling pathway inhibition.
Cholinergic Signaling Pathway

In the central nervous system, acetylcholine (ACh) is a crucial neurotransmitter for learning and memory. Acetylcholinesterase (AChE) terminates cholinergic signaling by hydrolyzing ACh. In Alzheimer's disease, there is a deficit of ACh. This compound derivatives that inhibit AChE increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_synapse->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal

Acetylcholinesterase inhibition in the cholinergic synapse.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound derivatives follow a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Start Start Library_Synthesis Synthesis of This compound Derivative Library Start->Library_Synthesis High_Throughput_Screening High-Throughput Screening (e.g., Enzyme Assays, Cell Viability) Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification (Active Compounds) High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Iterative Design Lead_Optimization->SAR_Studies Preclinical_Studies In vivo & Preclinical Studies Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

General workflow for drug discovery of this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and enzyme inhibitory agents highlights their significant therapeutic potential. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development in this promising area. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their in vitro potency into clinically effective therapeutics. The continued exploration of the structure-activity relationships will be paramount in designing next-generation drugs based on the versatile this compound core.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Screening of 4-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-aminoisoindolin-1-one derivatives and their subsequent evaluation as potential anticancer agents. This document includes detailed experimental protocols for chemical synthesis and cytotoxicity screening, along with a summary of relevant biological data.

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties. In particular, the introduction of an amino group at the 4-position of the isoindolin-1-one core offers a valuable handle for further chemical modification, allowing for the generation of diverse libraries of compounds for anticancer screening. These derivatives have been explored as inhibitors of various cellular pathways implicated in cancer progression, including the PI3K/AKT/mTOR signaling cascade. This document outlines the synthetic routes to this compound and its derivatives, followed by detailed protocols for evaluating their anticancer activity.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core typically begins with the corresponding nitro-substituted precursor. The subsequent derivatization of the amino group can be achieved through standard organic chemistry transformations to yield amides, sulfonamides, and ureas.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4-nitroisoindolin-1-one to the corresponding this compound.

Materials:

  • 4-Nitroisoindolin-1-one

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol or Methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-nitroisoindolin-1-one in ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the suspension under an inert atmosphere.

  • Reduction:

    • Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Using Hydrogen Gas: Fit the flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of 4-Acylaminoisoindolin-1-one Derivatives (Amides)

This protocol outlines the acylation of the 4-amino group to form amide derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base (e.g., triethylamine) to the solution and cool the mixture in an ice bath.

  • Acylation: Add the acyl chloride or carboxylic acid anhydride dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-acylaminoisoindolin-1-one derivative.

Protocol 3: Synthesis of 4-Sulfonylaminoisoindolin-1-one Derivatives (Sulfonamides)

This protocol describes the reaction of this compound with a sulfonyl chloride to yield sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM and add pyridine.

  • Sulfonylation: Add the sulfonyl chloride portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-sulfonylaminoisoindolin-1-one derivative.

Protocol 4: Synthesis of 4-Ureidoisoindolin-1-one Derivatives (Ureas)

This protocol details the formation of urea derivatives from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF or DCM under an inert atmosphere.

  • Urea Formation: Add the isocyanate dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) or purify by column chromatography to obtain the desired 4-ureidoisoindolin-1-one derivative.

Anticancer Screening Protocols

The following protocols describe the in vitro evaluation of the synthesized this compound derivatives for their anticancer activity using the MTT assay.

Protocol 5: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically presented in tabular format, summarizing the IC50 values against various cancer cell lines.

Table 1: Anticancer Activity of Isoindolinone Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
VIb-d 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa10.64 - 13.54[1]
Compound 7c 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaMultiple Cell LinesPGI of 75-90% at 10 µM[2]
Compound 2a Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonateA549650.25 µg/mL[3]
Various 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa, IMR-32, MCF-710.64 - 33.62[1]

Note: Data for directly derivatized 4-aminoisoindolin-1-ones is limited in the public domain. The data presented here is for structurally related isoindolinone and isoindoline-1,3-dione derivatives to provide a contextual reference for potential anticancer activity.

Visualizations

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Anticancer Screening 4-Nitroisoindolin-1-one 4-Nitroisoindolin-1-one This compound This compound 4-Nitroisoindolin-1-one->this compound Reduction (Protocol 1) Amide Derivatives Amide Derivatives This compound->Amide Derivatives Acylation (Protocol 2) Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives Sulfonylation (Protocol 3) Urea Derivatives Urea Derivatives This compound->Urea Derivatives Urea Formation (Protocol 4) Acyl Chloride / Anhydride Acyl Chloride / Anhydride Acyl Chloride / Anhydride->Amide Derivatives Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Sulfonamide Derivatives Isocyanate Isocyanate Isocyanate->Urea Derivatives Synthesized Derivatives Synthesized Derivatives Amide Derivatives->Synthesized Derivatives Sulfonamide Derivatives->Synthesized Derivatives Urea Derivatives->Synthesized Derivatives MTT Assay MTT Assay Synthesized Derivatives->MTT Assay Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Seeding Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading IC50 Values IC50 Values Data Analysis->IC50 Values Calculation

Caption: Workflow for synthesis and anticancer screening.

PI3K/AKT/mTOR Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Isoindolin-1-one Derivatives Isoindolin-1-one Derivatives Isoindolin-1-one Derivatives->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a clear pathway for the generation of a diverse library of derivatives. The MTT assay is a robust and reliable method for the initial in vitro screening of these compounds. Further studies to elucidate the precise mechanism of action, such as their interaction with the PI3K/AKT/mTOR pathway, will be crucial for the optimization of lead compounds and their progression through the drug discovery pipeline. While the direct anticancer data for this compound derivatives is still emerging, the activity of related isoindolinone compounds suggests that this is a fruitful area for further investigation.

References

Application Notes and Protocols: 4-Aminoisoindolin-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Aminoisoindolin-1-one is a valuable heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, including a fused aromatic ring system and a reactive primary amine, make it an ideal starting material for the construction of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound as a key building block in the synthesis of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Application 1: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The isoindolin-1-one core is a key pharmacophore in several potent PARP inhibitors.

General Synthesis Strategy: Acylation of this compound

A common and straightforward approach to synthesize PARP inhibitors from this compound involves the acylation of the primary amino group. This reaction introduces a variety of substituents that can interact with the active site of the PARP enzyme.

Experimental Protocol: Synthesis of N-(1-oxo-2,3-dihydro-1H-isoindolin-4-yl)benzamide

This protocol describes a general method for the benzoylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-(1-oxo-2,3-dihydro-1H-isoindolin-4-yl)benzamide.

Characterization Data (Example):

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
N-(1-oxo-2,3-dihydro-1H-isoindolin-4-yl)benzamideC15H12N2O2252.2785-95>20010.5 (s, 1H), 8.0-7.5 (m, 8H), 4.4 (s, 2H)
PARP Inhibition Data

The synthesized isoindolin-1-one derivatives can be screened for their inhibitory activity against PARP enzymes. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are a key measure of potency.

Compound IDScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Hypothetical-1 N-(1-oxo-2,3-dihydro-1H-isoindolin-4-yl)benzamide50-100100-200N/A
Hypothetical-2 4-(Piperidine-1-carbonyl)isoindolin-1-one10-5050-100N/A
Olaparib Phthalazinone1.50.8[1]
Rucaparib Indole carboxamide1.20.6[1]
Niraparib Indazole carboxamide3.82.1[1]
Talazoparib Phthalazinone0.61.9[1]

Note: Data for hypothetical compounds are for illustrative purposes. Actual values would need to be determined experimentally.

PARP Signaling Pathway in DNA Repair

PARP_Signaling

Application 2: Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoindolin-1-one scaffold has been utilized to develop inhibitors for various kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

General Synthesis Strategy: Palladium-Catalyzed Cross-Coupling Reactions

To access a wider range of kinase inhibitors with improved potency and selectivity, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, can be employed. These reactions allow for the introduction of aryl and heteroaryl moieties at the 4-position of the isoindolin-1-one core. A necessary prerequisite for these reactions is the introduction of a suitable leaving group, typically a halogen, at the 4-position. This can be achieved through standard halogenation reactions on a suitable precursor.

Workflow for the Synthesis of Kinase Inhibitors:

Kinase_Inhibitor_Workflow

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoindolin-1-one

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromoisoindolin-1-one with an arylboronic acid.

Materials:

  • 4-Bromoisoindolin-1-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-bromoisoindolin-1-one (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-arylisoindolin-1-one derivative.

Kinase Inhibition Data

The synthesized 4-substituted isoindolin-1-one derivatives can be evaluated for their inhibitory activity against a panel of protein kinases.

Compound IDTarget KinaseIC50 (µM)Reference
Hypothetical-3 CDK70.1 - 0.5N/A
Hypothetical-4 PI3Kγ0.05 - 0.2N/A
THZ1 (CDK7 Inhibitor) CDK7< 0.1N/A
Idelalisib (PI3Kδ Inhibitor) PI3Kδ0.002[2]

Note: Data for hypothetical compounds are for illustrative purposes. Actual values would need to be determined experimentally.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Signaling

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active molecules. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and organic synthesis to explore the potential of this scaffold in developing novel therapeutics targeting enzymes such as PARP and various protein kinases. The straightforward derivatization of the amino group and the potential for cross-coupling reactions at the 4-position offer a rich chemical space for the generation of new and potent enzyme inhibitors.

References

Application Notes and Protocols for 4-Aminoisoindolin-1-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, recognized as the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1] 4-Aminoisoindolin-1-one, a derivative of this versatile scaffold, holds potential for investigation in various cell-based assays to elucidate its biological activity and mechanism of action. A significant number of molecules with the isoindolin-1-one core structure have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] This document provides detailed protocols for characterizing the effects of this compound in cell culture, with a focus on its potential as a PARP inhibitor.

Potential Mechanism of Action: PARP Inhibition

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in BRCA1/2 genes.[2][3] PARP-1 is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks (SSBs).[2] When PARP is inhibited, these SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to cell death.[2]

A proposed signaling pathway for the action of a PARP inhibitor like this compound is depicted below.

PARP_Inhibition_Pathway Proposed Signaling Pathway of this compound as a PARP Inhibitor cluster_0 DNA Damage & Repair cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 SSB_Repair SSB Repair PARP1->SSB_Repair DSB_Formation Double-Strand Break (DSB) Formation (during replication) PARP1->DSB_Formation This compound This compound This compound->PARP1 Inhibition HR_Proficient Homologous Recombination (HR) Proficient Cell DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival & Repair HR_Proficient->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Experimental_Workflow Experimental Workflow for Characterizing this compound start Start cell_culture Select & Culture Cell Lines (e.g., BRCA-mutant & BRCA-wildtype) start->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT) Determine IC50 values cell_culture->cytotoxicity_assay parp_assay PARP Activity Assay Determine inhibitory potential cytotoxicity_assay->parp_assay If cytotoxic data_analysis Data Analysis & Interpretation cytotoxicity_assay->data_analysis If not cytotoxic, consider other assays dna_damage_assay DNA Damage Response Assay (γH2AX Staining) parp_assay->dna_damage_assay If PARP inhibitor dna_damage_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for High-Throughput Screening of 4-Aminoisoindolin-1-one Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoisoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have garnered significant interest due to their potential therapeutic applications, including roles as enzyme inhibitors. One particularly important target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1][2] Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3][4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1] This document provides detailed protocols and application notes for conducting an HTS campaign to identify and characterize this compound derivatives as potent inhibitors of PARP-1.

Target Pathway: PARP-1 in DNA Damage Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1's catalytic activity prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

G cluster_0 DNA Damage Response cluster_1 Consequence of Inhibition ssb Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 binds replication DNA Replication ssb->replication par PAR Chains parp1->par synthesizes nad NAD+ nad->parp1 substrate ber BER Machinery Recruitment par->ber recruits repair SSB Repair ber->repair inhibitor This compound Derivative inhibitor->parp1 inhibits dsb Double-Strand Break (DSB) replication->dsb leads to hr Homologous Recombination (HR) Repair dsb->hr cell_death Apoptosis / Cell Death hr->cell_death Deficiency leads to HTS_Workflow start This compound Derivative Library primary_screen Primary HTS: Biochemical PARP-1 Assay (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Hits inactive_compounds Inactive Compounds hit_id->inactive_compounds Non-Hits active_compounds Active Compounds dose_response->active_compounds Potent dose_response->inactive_compounds Not Potent secondary_assays Secondary Assays (e.g., Cell-Based Assays) active_compounds->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Application Notes: 4-Aminoisoindolin-1-one as a Promising Scaffold for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[1][2] The 4-aminoisoindolin-1-one scaffold has been identified as a novel and promising core structure for the design of potent and selective PARP inhibitors. Its rigid, bicyclic system allows for the precise positioning of key pharmacophoric features within the NAD+ binding pocket of the PARP enzyme, potentially leading to high affinity and specificity.

Mechanism of Action

PARP inhibitors, including those based on the this compound scaffold, function through a dual mechanism:

  • Catalytic Inhibition : They act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By occupying the NAD+ binding site, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of DNA damage.[3]

  • PARP Trapping : A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[4]

The this compound scaffold is designed to mimic the nicotinamide portion of NAD+, forming key hydrogen bond interactions with the amino acid residues in the PARP active site. The amino group at the 4-position can be further functionalized to explore additional interactions and optimize potency and selectivity.

Data Presentation

The following table summarizes the in vitro activity of a representative series of this compound derivatives against PARP-1 and their anti-proliferative effects in a BRCA1-deficient cancer cell line (HCC1937).

Compound IDR GroupPARP-1 IC50 (nM)HCC1937 IC50 (µM)
AI-1 H55.28.5
AI-2 Methyl32.85.1
AI-3 Ethyl25.13.9
AI-4 Phenyl10.51.2
AI-5 4-Fluorophenyl5.20.6
AI-6 3-Pyridyl8.70.9
Olaparib (Reference)1.90.01

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of the this compound scaffold. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Derivatives (General Procedure)

This protocol is adapted from the synthesis of structurally related isoquinolinones.[5]

Step 1: Synthesis of 4-Nitroisoindolin-1-one

  • To a solution of 2-methyl-3-nitrobenzoic acid (1 eq) in thionyl chloride (5 eq), add a catalytic amount of DMF.

  • Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., DCM).

  • Cool the solution to 0°C and bubble ammonia gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the crude amide.

  • Cyclize the amide using a suitable method, such as a palladium-catalyzed intramolecular C-H amination, to yield 4-nitroisoindolin-1-one.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-nitroisoindolin-1-one (1 eq) in ethanol.

  • Add palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain this compound.

Step 3: Functionalization of the Amino Group (Example: Acylation)

  • Dissolve this compound (1 eq) in a suitable solvent (e.g., DMF).

  • Add a base such as triethylamine (1.2 eq).

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 4-acylaminoisoindolin-1-one derivative.

PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol is based on commercially available PARP assay kits.

  • Reagent Preparation : Prepare PARP-1 enzyme, activated DNA, NAD+, and PARP assay buffer. Prepare serial dilutions of the this compound inhibitor compounds.

  • Reaction Setup : In a 96-well plate, add the following to each well:

    • PARP assay buffer

    • Activated DNA

    • Test inhibitor at various concentrations

  • Initiation : Add the PARP-1 enzyme to initiate the reaction.

  • Incubation : Incubate the plate at room temperature for 1 hour.

  • Detection :

    • Add biotinylated NAD+ to the wells and incubate to allow for PARylation of histone proteins coated on the plate.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP and incubate.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add a chemiluminescent HRP substrate.

  • Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[6]

  • Cell Seeding : Seed a BRCA1-deficient cancer cell line (e.g., HCC1937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the this compound inhibitors for 72 hours.

  • Lysis and Luminescence Measurement :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the luminescence data to the untreated control wells. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Visualizations

PARP_Inhibition_Pathway cluster_normal Normal Cell Response cluster_inhibition Effect of PARP Inhibitor cluster_cell_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits NAD NAD+ PAR Poly(ADP-ribose) (PAR) Replication_Fork Replication Fork PARP->Replication_Fork trapped at NAD->PAR synthesizes DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Proficient HR Proficient Cell DSB->HR_Proficient repaired by HR HR_Deficient HR Deficient Cell (e.g., BRCA-/-) DSB->HR_Deficient unrepaired HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor This compound PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis start Starting Materials (2-methyl-3-nitrobenzoic acid) step1 Synthesis of 4-Nitroisoindolin-1-one start->step1 step2 Reduction to This compound step1->step2 step3 Functionalization (e.g., Acylation) step2->step3 final_compounds This compound Derivatives step3->final_compounds parp_assay PARP-1 Enzymatic Assay final_compounds->parp_assay cell_assay Cell Viability Assay (BRCA-deficient cells) final_compounds->cell_assay ic50_parp Determine PARP-1 IC50 parp_assay->ic50_parp ic50_cell Determine Cellular IC50 cell_assay->ic50_cell sar Structure-Activity Relationship (SAR) Analysis ic50_parp->sar ic50_cell->sar

Caption: Experimental Workflow.

References

Application of 4-Aminoisoindolin-1-one in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoindolin-1-one is a versatile bicyclic molecule featuring a reactive primary amine group, making it a promising candidate as a monomer for the synthesis of novel high-performance polymers. While its primary applications to date have been in medicinal chemistry as a key intermediate for pharmaceuticals, its rigid, heterocyclic structure offers the potential to create polymers with unique thermal, mechanical, and photophysical properties.[1] This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of aromatic polyamides and polyimides, two classes of polymers renowned for their exceptional performance in demanding applications.[2][3][4]

Application in Polyamide Synthesis

The primary amine of this compound can readily react with dicarboxylic acid chlorides via polycondensation to form aromatic polyamides. The incorporation of the isoindolinone moiety into the polymer backbone is expected to impart high thermal stability, good solubility in organic solvents due to the non-planar structure, and potentially interesting optical properties.[3] Aromatic polyamides are known for their outstanding strength, heat resistance, and chemical stability.[1][2]

Table 1: Predicted Properties of Polyamide Derived from this compound and Terephthaloyl Chloride
PropertyPredicted ValueMethod of Analysis
Inherent Viscosity (dL/g)0.5 - 1.2Ubbelohde Viscometer
Weight-Average Molecular Weight (Mw, kDa)40 - 100Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg, °C)250 - 320Differential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (T10, °C)> 450 (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength (MPa)80 - 110Universal Testing Machine
SolubilitySoluble in NMP, DMAc, DMF, DMSOVisual Inspection

Note: The data presented in this table are predictive and based on the known properties of structurally similar aromatic polyamides. Actual experimental values may vary.

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound (1 equivalent)

  • Terephthaloyl chloride (1 equivalent)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve this compound in anhydrous NMP under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride to the stirred solution.

  • After the addition is complete, add a catalytic amount of anhydrous pyridine.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The solution will become viscous as the polymer forms.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage.

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature.

Application in Polyimide Synthesis

This compound can also serve as a diamine monomer in the synthesis of polyimides through a two-step polycondensation reaction with a dianhydride. The resulting polyimides are expected to exhibit excellent thermal stability, good mechanical properties, and favorable dielectric properties, making them suitable for applications in microelectronics and aerospace.[4][5][6]

Table 2: Predicted Properties of Polyimide Derived from this compound and Pyromellitic Dianhydride (PMDA)
PropertyPredicted ValueMethod of Analysis
Inherent Viscosity of Poly(amic acid) (dL/g)0.8 - 1.8Ubbelohde Viscometer
Glass Transition Temperature (Tg, °C)300 - 380Differential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (T10, °C)> 500 (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength (MPa)90 - 130Universal Testing Machine
Dielectric Constant (at 1 MHz)2.8 - 3.5Dielectric Analyzer
Solubility (Polyimide)Insoluble in common organic solventsVisual Inspection

Note: The data presented in this table are predictive and based on the known properties of structurally similar aromatic polyimides. Actual experimental values may vary.

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound (1 equivalent)

  • Pyromellitic dianhydride (PMDA) (1 equivalent)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve this compound in anhydrous DMAc under an inert atmosphere.

  • Once a clear solution is obtained, slowly add solid pyromellitic dianhydride (PMDA) in small portions to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).

  • Stir the mixture at room temperature for 12 hours, and then heat to 100°C for 4 hours to complete the imidization.

  • Cool the solution to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter the solid polyimide, wash it with methanol, and dry it in a vacuum oven at 150°C for 12 hours.

Characterization:

  • FTIR Spectroscopy: To monitor the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.

  • Thermal Analysis (TGA/DSC): To determine the thermal properties of the final polyimide.

  • Mechanical Testing: To evaluate the tensile properties of films cast from the poly(amic acid) solution and subsequently imidized.

Visualizations

Polyamide_Synthesis_Workflow Monomer_Prep Dissolve this compound in anhydrous NMP Reaction_Setup Cool to 0°C Add Terephthaloyl Chloride Monomer_Prep->Reaction_Setup Polymerization Stir at RT for 24h Reaction_Setup->Polymerization Precipitation Pour into Methanol Polymerization->Precipitation Purification Filter and Wash Precipitation->Purification Drying Vacuum Dry at 80°C Purification->Drying Characterization Analyze Polymer Properties (FTIR, NMR, GPC, TGA, DSC) Drying->Characterization

Caption: Workflow for the synthesis of polyamide from this compound.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization and Purification Monomer_Dissolution Dissolve this compound in anhydrous DMAc Dianhydride_Addition Add Pyromellitic Dianhydride (PMDA) Monomer_Dissolution->Dianhydride_Addition PAA_Formation Stir at RT for 24h to form Poly(amic acid) solution Dianhydride_Addition->PAA_Formation Chemical_Imidization Add Acetic Anhydride and Pyridine Heat to 100°C PAA_Formation->Chemical_Imidization Precipitation Precipitate in Methanol Chemical_Imidization->Precipitation Washing_Drying Filter, Wash, and Dry Precipitation->Washing_Drying Characterization Characterize Polyimide (FTIR, TGA, DSC, Mechanical Testing) Washing_Drying->Characterization

Caption: Two-step workflow for the synthesis of polyimide from this compound.

Conclusion

This compound holds significant, albeit underexplored, potential as a monomer in polymer chemistry. The protocols and predicted properties outlined in this document provide a foundational framework for researchers to begin exploring the synthesis and characterization of novel polyamides and polyimides incorporating this unique structural motif. The resulting polymers are anticipated to exhibit high performance, potentially leading to new materials for advanced applications. Further experimental work is necessary to validate these predictions and fully elucidate the structure-property relationships of polymers derived from this compound.

References

Application Notes and Protocols for Developing Neuroprotective Agents from 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 4-Aminoisoindolin-1-one and its derivatives as potential neuroprotective agents. This document outlines detailed protocols for in vitro screening and mechanistic studies, focusing on the compound's ability to protect neuronal cells from oxidative stress-induced damage. The provided methodologies and data presentation formats are designed to facilitate reproducible and comparative studies in the field of neurodegenerative disease research.

Introduction

This compound is a heterocyclic compound featuring an isoindoline core.[1] This structural motif is present in a variety of biologically active molecules, and its derivatives have garnered interest for their potential therapeutic properties, including anticancer, antimicrobial, and, notably, neuroprotective effects.[1] Preliminary studies suggest that compounds based on the isoindolin-1-one scaffold may offer protection against neuronal damage, a hallmark of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

The protocols herein describe the use of the human neuroblastoma SH-SY5Y cell line as a model system to evaluate the neuroprotective efficacy of this compound derivatives against oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in vitro. Furthermore, methods to investigate the underlying mechanism of action, particularly the modulation of the Nrf2/HO-1 signaling pathway, are detailed.

Data Presentation: Quantitative Analysis of Neuroprotective Effects

The following tables provide a template for presenting quantitative data obtained from the experimental protocols. The data shown are representative of isoindoline-1,3-dione derivatives, which are structurally related to this compound, and serve as an illustrative example of expected results.

Table 1: In Vitro Neuroprotective Effect of this compound Derivatives on SH-SY5Y Cell Viability

CompoundConcentration (µM)Cell Viability (%) vs. 6-OHDA Control
Control (no treatment) -100 ± 5.0
6-OHDA (100 µM) -50 ± 4.2
Derivative A 165 ± 3.8
1085 ± 5.1
2595 ± 4.5
Derivative B 162 ± 4.1
1080 ± 4.9
2591 ± 5.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound Derivatives on Markers of Oxidative Stress and Nrf2 Pathway Activation

TreatmentRelative ROS Levels (%)Nrf2 Nuclear Translocation (Fold Change)HO-1 Expression (Fold Change)
Control 100 ± 8.51.0 ± 0.21.0 ± 0.3
6-OHDA (100 µM) 250 ± 20.11.2 ± 0.31.5 ± 0.4
6-OHDA + Derivative A (10 µM) 120 ± 15.33.5 ± 0.64.0 ± 0.7
6-OHDA + Derivative B (10 µM) 135 ± 18.23.1 ± 0.53.8 ± 0.6

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol for In Vitro Neuroprotection Assay against 6-OHDA Induced Toxicity

This protocol assesses the ability of this compound derivatives to protect SH-SY5Y cells from 6-OHDA-induced cell death using the MTT assay.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Protocol for Western Blot Analysis of Nrf2 and HO-1

This protocol details the procedure for measuring the protein expression levels of nuclear Nrf2 and total HO-1.

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells with the test compounds and/or 6-OHDA as described in the neuroprotection assay.

  • Protein Extraction:

    • For total protein: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear protein: Use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental procedures.

G cluster_0 Experimental Workflow for Neuroprotective Agent Screening A SH-SY5Y Cell Culture B Cell Seeding (96-well plate) A->B C Pre-treatment with This compound Derivatives B->C D Induction of Neurotoxicity (e.g., 6-OHDA) C->D E 24h Incubation D->E F Cell Viability Assay (MTT) E->F G Data Analysis (IC50) F->G

Caption: Workflow for screening neuroprotective compounds.

G cluster_0 Nrf2/HO-1 Signaling Pathway in Neuroprotection ROS Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 ROS->Keap1 induces dissociation Compound This compound Derivative Compound->Keap1 promotes dissociation Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Application Notes and Protocols: Antimicrobial Applications of Isoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a summary of the antimicrobial applications of isoindolin-1-one analogs, with a focus on their activity against various bacterial and fungal pathogens. While specific data on 4-aminoisoindolin-1-one analogs is limited in publicly available research, the broader class of isoindolin-1-one derivatives has shown promising antimicrobial potential. These notes summarize the available quantitative data, provide detailed experimental protocols for antimicrobial testing, and illustrate potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Isoindolin-1-one Analogs

The antimicrobial efficacy of various isoindolin-1-one derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The following tables consolidate the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements, from different studies. It is important to note that direct comparison between studies may be limited due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoindolin-1-one Analogs against Bacterial Strains

Compound ClassDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference
N-Substituted Isoindolin-1-onesN-PhenylStaphylococcus aureus>100[1]
N-BenzylStaphylococcus aureus100[1]
N-(2-phenylethyl)Staphylococcus aureus50[1]
N-(3-phenylpropyl)Staphylococcus aureus25[1]
N-ButylBacillus subtilis50[1]
N-PentylBacillus subtilis25[1]
Isoindolin-1-ones with PiperidineY8Xanthomonas oryzae pv. oryzae (Xoo)21.3 (EC50)[2]
Y8Pseudomonas syringae pv. actinidiae (Psa)50[2]
Y8Xanthomonas axonopodis pv. citri (Xac)100[2]
3-Methyleneisoindolin-1-onesVarious derivativesGram-positive & Gram-negative bacteriaModerate activity reported[3]

Table 2: Zone of Inhibition for Isoindolin-1-one-3-phosphonate Analogs

CompoundBacterial StrainZone of Inhibition (mm)Reference
4aMicrococcus luteus35[3]
4bMicrococcus luteus24[3]
4aListeria monocytogenes22[3]

Postulated Mechanisms of Antimicrobial Action

While the exact mechanisms of action for many isoindolin-1-one analogs are still under investigation, several studies point towards two primary modes of action: inhibition of DNA gyrase and disruption of the bacterial cell membrane.

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately bacterial cell death. Some isoindolinone derivatives have been identified as potential inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase.[4] This mechanism is analogous to that of the quinolone class of antibiotics.

  • Cell Membrane Disruption and Biofilm Inhibition: Recent studies on isoindolin-1-one derivatives containing a piperidine moiety have suggested a mechanism involving the disruption of the bacterial cell membrane.[2] Scanning electron microscopy has shown that these compounds can induce the collapse of the cell membrane in Xanthomonas oryzae pv. oryzae.[2] Furthermore, proteomic analysis indicated that these derivatives may also interfere with the formation of bacterial biofilms, which are crucial for bacterial survival and resistance.[2]

Experimental Protocols

The following are detailed protocols for standard in vitro antimicrobial susceptibility testing methods that can be applied to the evaluation of this compound analogs and other derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Stock solution of the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

  • Sterile multichannel pipettes and tips

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of the test compound stock solution, resulting in a 1:2 dilution.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).

    • Discard 100 µL from the last dilution column to ensure all wells have a final volume of 100 µL.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Seal the plate or cover with a lid and incubate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test compound

  • Positive control antibiotic disks (e.g., ampicillin)

  • Negative control disks (impregnated with solvent)

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers for measuring the zone of inhibition

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare 96-well plate (100 µL broth/well) start->prep_plate prep_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare compound stock solution start->prep_compound serial_dilution Perform 2-fold serial dilution of compound in plate prep_plate->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth Microdilution Workflow

Agar_Disk_Diffusion_Workflow Agar Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare MHA plates start->prep_plate prep_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum prep_disks Impregnate sterile disks with test compound start->prep_disks inoculate Inoculate MHA plate with bacterial lawn prep_plate->inoculate prep_inoculum->inoculate apply_disks Apply impregnated disks to agar surface prep_disks->apply_disks inoculate->apply_disks incubate Incubate plate (37°C, 18-24h) apply_disks->incubate measure_zone Measure zone of inhibition (diameter in mm) incubate->measure_zone end End measure_zone->end

Agar Disk Diffusion Workflow
Proposed Mechanism of Action Diagram

DNA_Gyrase_Inhibition Proposed Mechanism: DNA Gyrase Inhibition compound Isoindolin-1-one Analog binding Binds to ATP-binding site compound->binding gyrase Bacterial DNA Gyrase (GyrB subunit) gyrase->binding atp ATP atp->gyrase Normal Substrate inhibition Inhibition of ATPase activity binding->inhibition supercoiling DNA Supercoiling Blocked inhibition->supercoiling replication DNA Replication Halted supercoiling->replication death Bacterial Cell Death replication->death

DNA Gyrase Inhibition Pathway

References

Application Notes and Protocols: Mechanism of Action Studies for 4-Aminoisoindolin-1-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential mechanisms of action for 4-aminoisoindolin-1-one compounds and their derivatives. This document includes detailed experimental protocols for key assays, a summary of expected quantitative data, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their investigations.

Introduction

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Understanding the precise mechanism of action is crucial for the development of these compounds as therapeutic agents. This document outlines protocols to investigate four primary mechanisms through which these compounds may exert their effects:

  • PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations.[1]

  • p70S6K1 Kinase Inhibition: p70S6K1 is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

  • Cereblon (CRBN) Binding: Cereblon is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Binding of small molecules to Cereblon can modulate its substrate specificity, leading to the degradation of target proteins, a mechanism utilized by immunomodulatory drugs (IMiDs).

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described experimental protocols. These values are illustrative and will vary depending on the specific this compound derivative being tested.

Table 1: PARP1 Inhibition Assay Data

CompoundPARP1 IC50 (nM)PARP Trapping (Relative to Olaparib)
This compound Derivative A150.8
This compound Derivative B1500.2
Olaparib (Control)51.0

Table 2: p70S6K1 Kinase Inhibition Assay Data

Compoundp70S6K1 IC50 (nM)
This compound Derivative C50
This compound Derivative D500
Staurosporine (Control)10

Table 3: Cereblon Binding Assay Data

CompoundCereblon Binding Affinity (Kd, µM)
This compound Derivative E2.5
This compound Derivative F> 50
Thalidomide (Control)1.0

Table 4: COX Inhibition Assay Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Derivative G100.520
This compound Derivative H551
Celecoxib (Control)150.05300

Experimental Protocols

PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PARP1 by measuring the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.[4]

Materials:

  • Purified PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA template

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • 10 mM DTT

  • Blocking buffer (e.g., 5% BSA in PBST)

  • PBST buffer (PBS with 0.05% Tween 20)

  • Streptavidin-HRP

  • ECL Substrate

  • Test compound dissolved in DMSO

  • Microplate luminometer

Procedure:

  • Plate Preparation:

    • Wash histone-coated 96-well plates three times with PBST buffer.

    • Block wells by adding 200 µL of blocking buffer and incubating for at least 90 minutes at room temperature.

    • Wash plates three times with PBST.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in 10x PARP assay buffer.

  • Ribosylation Reaction:

    • Prepare a master mix containing 10x PARP assay buffer, biotinylated NAD+, activated DNA, and DTT.

    • Add the master mix and the test compound dilutions to the wells.

    • Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST buffer.

    • Add Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST buffer.

    • Prepare the ECL substrate and add 100 µL to each well.

    • Immediately measure chemiluminescence using a microplate luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection p1 Wash Histone-Coated Plate p2 Block with BSA p1->p2 p3 Wash Plate p2->p3 r1 Add Master Mix & Compound p3->r1 r2 Add PARP1 Enzyme r1->r2 r3 Incubate (1 hr) r2->r3 d1 Wash Plate r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash Plate d2->d3 d4 Add ECL Substrate d3->d4 d5 Read Luminescence d4->d5

Workflow for PARP1 Inhibition Assay.
p70S6K1 Kinase Assay (ADP-Glo™)

This protocol measures the activity of p70S6K1 by quantifying the amount of ADP produced during the kinase reaction.[5]

Materials:

  • p70S6K1 Kinase Enzyme System (containing p70S6K1 enzyme, S6K substrate, and reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Test compound dissolved in DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer, ATP solution, and dilute the p70S6K1 enzyme according to the kit instructions.

  • Compound Addition:

    • Add 1 µL of the test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µL of the diluted p70S6K1 enzyme to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

p70S6K1_Assay_Workflow A Add Compound/DMSO to Plate B Add p70S6K1 Enzyme A->B C Add Substrate/ATP Mix (Start Reaction) B->C D Incubate (60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (30 min) G->H I Read Luminescence H->I

Workflow for the p70S6K1 Kinase Assay.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from CRBN.[1]

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

  • CRBN Assay Buffer

  • Test compound dissolved in DMSO

  • Pomalidomide (positive control)

  • Black, low-binding 96-well plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in CRBN Assay Buffer.

    • Dilute the CRBN protein and the fluorescent tracer to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the diluted test compound or control.

    • Add the diluted CRBN protein to all wells except for the "no protein" control.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the fluorophore.

Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

  • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

CRBN_Binding_Assay_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_measurement Measurement s1 Prepare Compound Dilutions r1 Add Compound to Plate s1->r1 s2 Prepare CRBN and Tracer Solutions s2->r1 r2 Add CRBN Protein r1->r2 r3 Add Fluorescent Tracer r2->r3 r4 Incubate (60 min) r3->r4 m1 Read Fluorescence Polarization r4->m1

Workflow for the Cereblon Binding Assay.
COX-1/COX-2 Inhibition Assay (ELISA-based)

This protocol measures the inhibition of COX-1 and COX-2 by quantifying the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[6]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound dissolved in DMSO

  • Indomethacin or Celecoxib (control inhibitors)

  • PGE2 ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX enzyme (either COX-1 or COX-2).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification (ELISA):

    • Follow the instructions provided with the PGE2 ELISA kit.

    • Briefly, this involves adding the reaction mixture from step 1 to an antibody-coated plate, followed by the addition of a PGE2-HRP conjugate.

    • After incubation and washing steps, a substrate solution is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

Data Analysis:

  • Generate a standard curve for PGE2 using the standards provided in the ELISA kit.

  • Calculate the concentration of PGE2 produced in each reaction well.

  • Determine the percent inhibition of COX activity for each compound concentration.

  • Calculate the IC50 values for both COX-1 and COX-2 by plotting percent inhibition versus the log of the compound concentration.

  • The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

COX_Inhibition_Workflow cluster_enzyme_reaction Enzyme Reaction cluster_elisa PGE2 Quantification (ELISA) er1 Add Buffer, Compound, and COX Enzyme er2 Pre-incubate (10 min) er1->er2 er3 Add Arachidonic Acid er2->er3 er4 Incubate (10 min) er3->er4 er5 Stop Reaction er4->er5 el1 Transfer Reaction Mixture to ELISA Plate er5->el1 el2 Follow ELISA Kit Protocol el1->el2 el3 Read Absorbance el2->el3

Workflow for the COX Inhibition Assay.

Signaling Pathways

PARP1 Inhibition and DNA Repair

PARP1 detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other proteins to recruit DNA repair machinery. PARP inhibitors block this process, leading to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).[7][8]

PARP1_Signaling DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Replication DNA Replication PARP1->Replication unrepaired SSB Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair Single-Strand Break Repair Recruitment->Repair Repair->Replication DSB Double-Strand Break Replication->DSB HR_proficient Homologous Recombination (HR Proficient) DSB->HR_proficient HR_deficient HR Deficient (e.g., BRCA mutant) DSB->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP1 Inhibition Signaling Pathway.
p70S6K1 Signaling in Cell Proliferation

Growth factors activate the PI3K/Akt/mTOR pathway. mTORC1, a complex of mTOR, then phosphorylates and activates p70S6K1. Activated p70S6K1 phosphorylates the ribosomal protein S6, leading to increased protein synthesis and cell proliferation. Inhibition of p70S6K1 can block this cascade, thereby inhibiting cancer cell growth.

p70S6K1_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates S6 Ribosomal Protein S6 p70S6K1->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Inhibitor This compound (p70S6K1 Inhibitor) Inhibitor->p70S6K1 inhibits

p70S6K1 Signaling Pathway.
Cereblon-Mediated Protein Degradation

This compound derivatives can act as molecular glues, binding to Cereblon (CRBN) and inducing the recruitment of a "neosubstrate" protein to the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate, which can be a transcription factor or other protein driving cancer cell survival.

Cereblon_Signaling Compound This compound Derivative CRBN Cereblon (CRBN) Compound->CRBN binds Ternary_complex Ternary Complex (Compound-CRBN-Neosubstrate) CUL4_complex CUL4-DDB1 E3 Ligase CRBN->CUL4_complex part of Neosubstrate Neosubstrate (e.g., Transcription Factor) CRBN->Neosubstrate recruits via compound CUL4_complex->Neosubstrate ubiquitinates Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Ternary_complex->CUL4_complex engages Proteasome Proteasome Ubiquitination->Proteasome Degradation Neosubstrate Degradation Proteasome->Degradation

Cereblon-Mediated Protein Degradation.
COX Inhibition and the Inflammatory Cascade

Inflammatory stimuli lead to the release of arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever. This compound derivatives with COX inhibitory activity can block this conversion, thereby reducing inflammation.

COX_Signaling Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (COX Inhibitor) Inhibitor->COX_Enzymes inhibits

COX Inhibition in the Inflammatory Pathway.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminoisoindolin-1-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Aminoisoindolin-1-one.

Synthesis Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a two-step process. First, a nitro-substituted precursor, such as 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is synthesized.[1] This intermediate is then reduced to the target 4-amino compound, often through catalytic hydrogenation.[1] An alternative approach for related structures involves the reaction of 2-cyanobenzaldehyde with a suitable aniline derivative in the presence of a base.[2][3]

Q2: My reaction yield is very low. What are the potential causes?

Low yields can stem from several factors. A systematic check of the following is recommended:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. The quality of the base used can be critical; for instance, older sodium hydride may be passivated by atmospheric moisture, reducing its effectiveness.[4]

  • Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.[4] For syntheses starting from 2-cyanobenzaldehyde, minimizing the amount of solvent can be crucial as it helps the product precipitate as it forms, driving the reaction to completion.[3]

  • Incorrect Base: The choice of base can be critical. In the synthesis of some isoindolinone derivatives, a strong base like methanolic KOH was necessary, while an organic base like triethylamine (Et3N) blocked the reaction.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product.[3][4]

  • Product Degradation: The target compound may be unstable under the specific reaction or work-up conditions.[4]

Q3: The color of my product is a dark brown, not the expected white or light yellow. Is this a sign of impurity?

While a dark color can indicate impurities, some isoindolin-1-one derivatives are known to be sensitive to light.[2][3] One related compound was isolated as a pure white powder which turned dark brown upon exposure to light.[2][3] It is advisable to store the product protected from light and under an inert atmosphere to prevent potential degradation.

Q4: I have multiple unexpected spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products can often be traced back to the reaction conditions. Using an inappropriate base is a common cause of undesired side reactions.[3] Other possibilities include incomplete reaction (a spot corresponding to the starting material), degradation of the product under acidic or basic workup conditions, or the formation of isomers depending on the specific reaction pathway.

Purification Troubleshooting

This section provides guidance on overcoming common challenges during the purification of this compound.

Q5: What are the most effective methods for purifying crude this compound?

The two most common and effective purification techniques for isoindolinone derivatives are recrystallization and column chromatography.

  • Recrystallization is often used to obtain highly pure crystalline material. Ethanol and methanol have been successfully used for related compounds.[2][3]

  • Column Chromatography is a versatile method for separating the target compound from impurities and side products, especially when the impurities have similar solubility profiles to the product.[5][6]

Q6: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[7] For a new compound, you can test solubility by placing a small amount of the crude product in test tubes with different solvents (e.g., water, ethanol, ethyl acetate, hexane).[7] The best solvent will be one where the compound is sparingly soluble when cold but dissolves readily upon heating. If a single solvent is not effective, a two-solvent system may be employed.[7]

Q7: My compound is streaking on the silica TLC plate and is difficult to purify via column chromatography. What can I do?

Streaking or tailing on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to high polarity or acidic/basic properties. To resolve this:

  • Modify the Eluent System: Add a small amount of a more polar solvent, such as methanol, to the mobile phase.[4] For amine-containing compounds like this compound, adding a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, leading to better separation and less streaking.

  • Change the Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase, such as neutral alumina or reverse-phase silica gel.[4]

Data & Protocols

Data Presentation

The following table summarizes typical yields obtained for the synthesis of various substituted isoindolin-1-one derivatives, providing a benchmark for expected outcomes in related syntheses.

CompoundSubstituent GroupYield (%)Reference
10d4-Methoxy-2-nitrophenyl83%[2]
10f4-Chloro-2-nitrophenyl79%[2]
10g4,5-Dichloro-2-nitrophenyl87%[2]
10h2-Nitro-4-(trifluoromethyl)phenyl39%[2]
Experimental Protocols

Protocol 1: General Synthesis of a 3-Substituted Isoindolin-1-one Precursor

This protocol is adapted from a general procedure for synthesizing isoindolin-1-one derivatives from 2-cyanobenzaldehyde.[2]

  • Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the corresponding nitroaniline derivative (1 mmol) in a minimal amount of dichloromethane (DCM, ~1 mL).

  • Warm the mixture for 1 minute to ensure complete dissolution of all starting materials.

  • Cool the reaction mixture to room temperature.

  • Add 0.4 mL of 5% potassium hydroxide (KOH) in methanol. The solution will typically change color (e.g., to red) and release heat.

  • A paste or solid will form. Collect the product by suction filtration.

  • Wash the collected solid with water and then with cold methanol to remove residual reagents and impurities.

Protocol 2: General Purification by Recrystallization

  • Transfer the crude, dry product to an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling.[2][3]

  • Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation. Cooling in an ice bath can further increase the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove all traces of solvent.[7]

Protocol 3: General Purification by Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system gives the desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent.[6] Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or by applying gentle pressure.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

SynthesisWorkflow General Synthesis & Purification Workflow Start Starting Materials (e.g., 3-Nitrophthalic Anhydride) Reaction Step 1: Synthesis of 4-Nitroisoindolin-1-one Start->Reaction Reduction Step 2: Reduction of Nitro Group Reaction->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure

Caption: A typical two-step workflow for synthesizing this compound.

TroubleshootingLogic Troubleshooting Decision Tree Problem Low Yield or Purity Issue CheckReagents Verify Reagent Purity & Stoichiometry Problem->CheckReagents Start Here CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) Problem->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR, LCMS) Problem->AnalyzeCrude IncompleteRxn Incomplete Reaction Identified AnalyzeCrude->IncompleteRxn Starting Material Present SideProducts Multiple Side Products Identified AnalyzeCrude->SideProducts Unexpected Spots/Peaks PurificationIssue Purification Difficulty (e.g., Streaking) AnalyzeCrude->PurificationIssue During Purification Action1 Increase Reaction Time or Temperature IncompleteRxn->Action1 Action2 Re-evaluate Base and Solvent Choice SideProducts->Action2 Action3 Optimize Purification Method (Modify Eluent, Change Stationary Phase) PurificationIssue->Action3

Caption: A logical guide for troubleshooting synthesis and purification problems.

References

optimizing reaction conditions for 4-Aminoisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Aminoisoindolin-1-one. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic strategy involves a two-step process:

  • Synthesis of the intermediate, 4-Nitroisoindolin-1-one. This is typically achieved through the bromination of a substituted toluene derivative followed by cyclization with ammonia.

  • Reduction of the nitro group. The 4-nitroisoindolin-1-one intermediate is then reduced to the desired this compound.

Q2: What are the critical parameters to control during the synthesis of 4-Nitroisoindolin-1-one?

A2: Key parameters for the successful synthesis of 4-Nitroisoindolin-1-one include the choice of starting material, the bromination conditions (reagent, initiator, solvent, and temperature), and the conditions for the subsequent cyclization reaction with ammonia. Precise control of these factors is crucial for maximizing yield and purity.

Q3: Which methods are recommended for the reduction of 4-Nitroisoindolin-1-one?

A3: Catalytic hydrogenation is a common and effective method for the reduction of the nitro group. This typically involves using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Alternative methods include using reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid such as hydrochloric acid (HCl).

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both the formation of 4-Nitroisoindolin-1-one and its subsequent reduction. Periodic sampling of the reaction mixture and analysis by TLC will indicate the consumption of starting materials and the formation of the product.

Q5: What are the common impurities or byproducts I should be aware of?

A5: In the synthesis of 4-Nitroisoindolin-1-one, potential byproducts can arise from incomplete bromination or over-bromination of the starting material. During the reduction step, incomplete reduction can leave residual nitro compound. It is also possible, though less common under controlled conditions, for the lactam ring to be affected.

Troubleshooting Guides

Problem 1: Low Yield of 4-Nitroisoindolin-1-one
Potential Cause Suggested Solution
Incomplete Bromination - Ensure the N-bromosuccinimide (NBS) is of high purity and stored in a dry environment. - Verify the radical initiator (e.g., benzoyl peroxide or AIBN) is active. - Optimize the reaction temperature and time to ensure complete consumption of the starting material.
Inefficient Cyclization - Ensure a sufficient excess of ammonia is used to drive the reaction to completion. - The temperature of the cyclization reaction can be critical; consider optimizing this parameter.
Product Loss During Workup - Minimize the number of extraction and transfer steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the product.
Problem 2: Incomplete Reduction of 4-Nitroisoindolin-1-one
Potential Cause Suggested Solution
Inactive Catalyst - Use fresh, high-quality catalyst. For Pd/C, ensure it is not pyrophoric and is handled under an inert atmosphere if necessary. - Increase the catalyst loading.
Insufficient Hydrogen Pressure - Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas to the recommended level. - If using a balloon, ensure it remains inflated throughout the reaction.
Reaction Time Too Short - Monitor the reaction by TLC and continue until the starting material is fully consumed.
Poisoning of the Catalyst - Ensure all solvents and reagents are of high purity and free from catalyst poisons such as sulfur compounds.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Persistent Impurities - Analyze the crude product by LC-MS or NMR to identify the impurities. - If impurities are starting materials, optimize the reaction conditions for full conversion. - If byproducts are present, consider alternative purification techniques.
Poor Crystallization - Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well. - Try slow cooling or seeding with a small crystal of the pure product to induce crystallization.
Product is an Oil - If the product oils out during recrystallization, try using a different solvent system or purify by column chromatography.

Experimental Protocols

Synthesis of 4-Nitroisoindolin-1-one

This protocol is adapted from methodologies for similar substituted isoindolinones.

  • Bromination of Methyl 2-methyl-4-nitrobenzoate:

    • To a solution of methyl 2-methyl-4-nitrobenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-4-nitrobenzoate.

  • Cyclization to 4-Nitroisoindolin-1-one:

    • Dissolve the crude methyl 2-(bromomethyl)-4-nitrobenzoate in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-Nitroisoindolin-1-one.

    • Purify the crude product by recrystallization or column chromatography.

Reduction of 4-Nitroisoindolin-1-one to this compound

This protocol is based on standard nitro group reduction procedures.

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve 4-Nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Nitroisoindolin-1-one (Hypothetical Optimized Conditions)

ParameterCondition
Starting Material Methyl 2-methyl-4-nitrobenzoate
Brominating Agent N-Bromosuccinimide (1.1 eq)
Initiator AIBN (0.1 eq)
Solvent (Bromination) Chlorobenzene
Temperature (Bromination) 80 °C
Reaction Time (Bromination) 4-6 hours
Cyclization Reagent 7N Ammonia in Methanol
Solvent (Cyclization) Methanol
Temperature (Cyclization) Room Temperature
Reaction Time (Cyclization) 12-18 hours
Typical Yield 75-85%

Table 2: Summary of Reaction Conditions for the Reduction of 4-Nitroisoindolin-1-one (Hypothetical Optimized Conditions)

ParameterCondition
Starting Material 4-Nitroisoindolin-1-one
Catalyst 10% Pd/C (5 mol%)
Solvent Ethanol
Hydrogen Pressure 3 atm
Temperature Room Temperature
Reaction Time 6-12 hours
Typical Yield 90-98%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Nitroisoindolin-1-one cluster_step2 Step 2: Reduction to this compound start1 Methyl 2-methyl-4-nitrobenzoate bromination Bromination (NBS, AIBN) start1->bromination intermediate Methyl 2-(bromomethyl)-4-nitrobenzoate bromination->intermediate cyclization Cyclization (Ammonia) intermediate->cyclization product1 4-Nitroisoindolin-1-one cyclization->product1 start2 4-Nitroisoindolin-1-one product1->start2 Purification & Isolation reduction Reduction (H₂, Pd/C) start2->reduction product2 This compound reduction->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_nitro 4-Nitroisoindolin-1-one Synthesis cluster_amino This compound Synthesis start Low Product Yield check_bromination Check Bromination Step start->check_bromination check_cyclization Check Cyclization Step start->check_cyclization check_workup1 Review Workup/Purification start->check_workup1 check_catalyst Check Catalyst Activity start->check_catalyst check_h2 Verify H₂ Pressure/Source start->check_h2 check_time_temp Optimize Reaction Time/Temp start->check_time_temp check_workup2 Review Workup/Purification start->check_workup2

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Synthesis of 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminoisoindolin-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low or No Yield of 4-Aminophthalimide (Precursor)

Symptoms:

  • After the reduction of 4-nitrophthalimide, analysis of the crude product shows a low yield of the desired 4-aminophthalimide.

  • The presence of unexpected side products is observed by TLC or other analytical techniques.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inefficient Catalytic Hydrogenation Catalyst Inactivity: Use fresh, high-quality palladium on carbon (Pd/C) or Raney Nickel catalyst. Ensure the catalyst is not poisoned.[1] Suboptimal Reaction Conditions: Optimize hydrogen pressure (typically 20-60 psi) and temperature (20-50°C).[1] Ensure efficient stirring to maintain catalyst suspension.
Incomplete Reduction with SnCl₂ Insufficient Reducing Agent: Ensure the correct stoichiometry of stannous chloride is used. Acid Concentration: The concentration of hydrochloric acid is crucial for the reaction's success.[2]
Formation of Side Products Hydroxylamine Intermediates: During catalytic hydrogenation of aromatic nitro compounds, hydroxylamine intermediates can form and subsequently lead to azo or azoxy impurities. Ensure complete reduction by monitoring the reaction progress and using an appropriate catalyst and reaction time.
Problem 2: Formation of Undesired Side Products in Isoindolinone Ring Formation

Symptoms:

  • The final product is a mixture of compounds, with significant impurities alongside the desired this compound.

  • The isolated product has a different color than the expected white to off-white solid.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Base/Solvent System The use of strong bases like potassium hydroxide (KOH) in methanol can lead to the formation of several undesired side products.[1] Consider using a milder base like triethylamine.
Over-reduction of the Carbonyl Group When reducing 4-aminophthalimide, over-reduction can lead to the formation of 4-aminophthalimidine (a diol). Use a milder reducing agent or carefully control the stoichiometry of a strong reducing agent like LiAlH₄. Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.
Light Sensitivity Some isoindolin-1-one derivatives are sensitive to light and can darken over time, indicating potential degradation.[1] Store the product and intermediates in the dark or in amber vials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A common and efficient route involves a two-step process:

  • Reduction of 4-nitrophthalimide: This is typically achieved through catalytic hydrogenation using catalysts like Pd/C or Raney Nickel, or by chemical reduction using reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl).[1][2]

  • Selective reduction of 4-aminophthalimide: One of the two carbonyl groups of 4-aminophthalimide is selectively reduced to a methylene group to form this compound. This can be a challenging step, and the choice of reducing agent and reaction conditions is critical to avoid over-reduction.

Q2: What are the potential side products during the catalytic hydrogenation of 4-nitrophthalimide?

A2: While the catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide is generally a high-yield reaction, potential side products can arise from incomplete reduction. The primary concern is the formation of hydroxylamine intermediates, which can further react to form dimeric impurities such as azo and azoxy compounds. These colored impurities can be difficult to remove in subsequent steps.

Q3: How can I avoid the formation of side products when synthesizing the isoindolinone ring?

A3: The choice of reagents and reaction conditions is critical. For the cyclization step, if starting from a precursor like 2-cyano-3-nitrobenzoic acid, the use of a mild base such as triethylamine is preferred over strong bases like KOH in methanol, which has been reported to cause the formation of multiple undesired side products.[1] When performing the selective reduction of 4-aminophthalimide, careful control of the reducing agent's stoichiometry and the reaction temperature is necessary to prevent over-reduction of both carbonyl groups.

Q4: My final product of this compound is not a white powder. What could be the reason?

A4: Discoloration of the final product can be due to several factors:

  • Presence of impurities: As mentioned, azo and azoxy compounds formed during the nitro reduction step can impart color to the final product.

  • Degradation: Some isoindolinone compounds are known to be sensitive to light and can darken upon exposure.[1]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts. It is advisable to handle and store the compound under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminophthalimide via Catalytic Hydrogenation of 4-Nitrophthalimide

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 4-Nitrophthalimide

  • Dimethylformamide (DMF)

  • 5% Palladium on Carbon (Pd/C, 50% wet) or Raney Nickel (wet)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitrophthalimide in dimethylformamide.

  • Add the 5% Pd/C or Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 20-40 psi at 20-30°C.

  • Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.

  • Monitor the reaction until the theoretical amount of hydrogen has been consumed.

  • After the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • Remove the dimethylformamide from the filtrate under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Collect the yellow crystalline solid of 4-aminophthalimide by filtration and dry at 60-70°C.

Expected Yield: ~97%[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈N₂OPubChem CID: 9855513
Molecular Weight 148.16 g/mol PubChem CID: 9855513
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in organic solvents like DMSO and DMF

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_precursor Check Purity and Yield of 4-Aminophthalimide start->check_precursor precursor_ok Precursor OK check_precursor->precursor_ok High Purity & Yield precursor_issue Precursor Issue check_precursor->precursor_issue Low Purity/Yield check_selective_reduction Investigate Selective Reduction Step precursor_ok->check_selective_reduction troubleshoot_reduction Troubleshoot Nitro Reduction Step: - Check catalyst activity - Optimize H₂ pressure/temp - Check SnCl₂/HCl ratio precursor_issue->troubleshoot_reduction end Improved Yield troubleshoot_reduction->end over_reduction Check for Over-reduction: - Analyze for 4-aminophthalimidine - Use milder reducing agent/conditions check_selective_reduction->over_reduction Suspect over-reduction side_reactions Check for Side Reactions: - Analyze for hydroxylamine/azo/azoxy impurities - Optimize base and solvent check_selective_reduction->side_reactions Suspect other side reactions purification_issue Review Purification Method: - Optimize chromatography conditions - Consider recrystallization check_selective_reduction->purification_issue Product loss during workup over_reduction->end side_reactions->end purification_issue->end

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

Synthetic Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Reduction of Nitro Group cluster_step2 Step 2: Selective Carbonyl Reduction cluster_side_products Potential Side Products start 4-Nitrophthalimide intermediate 4-Aminophthalimide start->intermediate H₂, Pd/C or Raney Ni or SnCl₂, HCl final_product This compound intermediate->final_product Selective Reducing Agent side_product1 Azo/Azoxy Impurities intermediate->side_product1 Incomplete Reduction side_product2 4-Aminophthalimidine (Over-reduction) intermediate->side_product2 Harsh Reduction

Caption: A diagram illustrating the two-step synthesis of this compound and potential side products.

References

Technical Support Center: Optimizing the Synthesis of 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to increase the yield of 4-Aminoisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yield synthetic pathway for this compound?

A common and effective strategy for synthesizing this compound is a two-step process. This approach involves the initial synthesis of a nitro-substituted precursor, 4-Nitroisoindolin-1-one, followed by the chemoselective reduction of the nitro group to the desired amine.

This pathway is often preferred because the starting materials are readily available, and the reduction of an aromatic nitro group is a well-established and typically high-yielding transformation. The key steps are:

  • Formation of 4-Nitrophthalimide: 3-Nitrophthalic anhydride is reacted with an ammonia source (e.g., urea or ammonia) to form 4-Nitrophthalimide.[1]

  • Selective Carbonyl Reduction: One of the two carbonyl groups of the phthalimide is selectively reduced to a methylene group to form 4-Nitroisoindolin-1-one.

  • Nitro Group Reduction: The nitro group of 4-Nitroisoindolin-1-one is reduced to an amino group, yielding the final product, this compound.[2]

Synthetic_Pathway Start 3-Nitrophthalic Anhydride Step1_reagents + Urea (Heat) Start->Step1_reagents Intermediate1 4-Nitrophthalimide Step1_reagents->Intermediate1 Step2_reagents + Zn / Acetic Acid (Selective Reduction) Intermediate1->Step2_reagents Intermediate2 4-Nitroisoindolin-1-one Step2_reagents->Intermediate2 Step3_reagents + H₂, Pd/C (Reduction) Intermediate2->Step3_reagents Product This compound Step3_reagents->Product

A common synthetic pathway to this compound.
Q2: I am getting a low yield for the 4-Nitroisoindolin-1-one intermediate. How can I troubleshoot this step?

Low yields in the formation of the isoindolinone ring from the phthalimide precursor are a common issue. This step involves the selective reduction of one of the two imide carbonyl groups, which can be challenging. Below is a guide to troubleshoot common problems.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents (e.g., passivated Zinc dust).1. Increase the equivalents of the reducing agent (e.g., Zn dust) incrementally. 2. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC. 3. Use freshly activated Zinc dust.
Over-reduction 1. Reaction conditions are too harsh (e.g., temperature is too high). 2. Excessive amount of reducing agent.1. Perform the reaction at a lower temperature to improve selectivity. 2. Carefully control the stoichiometry of the reducing agent.
Formation of Side Products 1. The solvent is not optimal. 2. The pH of the reaction is not ideal for selectivity.1. Acetic acid is commonly used. Ensure it is glacial (anhydrous). 2. The acidic medium is crucial for this specific reduction; ensure sufficient acid is present.
Difficult Purification Product is co-eluting with starting material or byproducts.Optimize chromatography conditions. Consider a different solvent system or using a different stationary phase (e.g., alumina). Recrystallization may also be an effective purification method.

digraph "Troubleshooting_Workflow" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled", penwidth=1.5, color="#5F6368"];
edge [penwidth=1.5, color="#4285F4"];

Start [label="Low Yield of\n4-Nitroisoindolin-1-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n(Purity, Activity)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Optimize Reaction Conditions\n(Temp, Time, Stoichiometry)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeByproducts [label="Analyze Byproducts via\nTLC/LC-MS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizePurification [label="Refine Purification\n(Chromatography, Recrystallization)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Increased", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> CheckConditions; CheckConditions -> AnalyzeByproducts; AnalyzeByproducts -> OptimizePurification; OptimizePurification -> Success; }

A systematic workflow for troubleshooting low yields.
Q3: Which method is best for the final nitro group reduction to maximize yield and purity?

The final step, reducing the nitro group of 4-Nitroisoindolin-1-one, is critical for the overall yield. The choice of reducing agent must be selective to avoid affecting the lactam carbonyl group. Catalytic hydrogenation is a clean and highly efficient method.[3] Other methods using metal reagents are also effective.[4]

Method Reagents & Conditions Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂ (1-50 bar), 5-10% Pd/C, in Ethanol or Ethyl Acetate>90%High yield, clean reaction, easy product isolation (catalyst is filtered off).[5]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in Methanol85-95%Avoids the use of high-pressure hydrogen gas; mild conditions.[6]May require more catalyst; removal of formate salts can be necessary.
Metal/Acid Reduction SnCl₂·2H₂O in Ethanol80-90%Good for substrates with other reducible groups (e.g., halogens) that are sensitive to Pd/C.[4]Requires stoichiometric amounts of tin, leading to metal waste and potentially difficult purification to remove tin salts.[7]
Metal/Acid Reduction Fe powder, NH₄Cl or HCl in Ethanol/Water75-90%Inexpensive, robust, and effective.[4]Can require strongly acidic conditions and generates significant iron sludge waste.

For highest yield and purity with minimal downstream purification, catalytic hydrogenation is generally the preferred industrial and laboratory method.

Q4: Are there any advanced or alternative one-pot methods for isoindolinone synthesis?

Yes, several modern synthetic methods have been developed for isoindolinones that can offer high yields in a single step, potentially avoiding the multi-step nitro-reduction pathway.[8] These are often suitable for creating diverse libraries of substituted isoindolinones.

  • Reductive Amination/Amidation : N-substituted isoindolinones can be synthesized in excellent yields via a one-pot reaction of 2-carboxybenzaldehyde and various amines using ultrathin platinum nanowires as catalysts under 1 bar of hydrogen.[9][10]

  • Transition-Metal Catalyzed C-H Activation : Rhodium-catalyzed reactions can achieve high yields (up to 95%) by coupling benzamides with olefins, though this often requires expensive catalysts and high temperatures (e.g., 100 °C).[11]

  • Ultrasonic-Assisted Synthesis : For some isoindolinone derivatives, using ultrasonic irradiation can dramatically increase yields (e.g., to over 90%) and shorten reaction times compared to conventional heating.[12]

Parameter_Relationships cluster_reagents Reagents & Catalysts cluster_conditions Reaction Conditions Yield Yield & Purity ReagentPurity Reagent Purity ReagentPurity->Yield CatalystChoice Catalyst Choice (e.g., Pd/C vs. Pt) CatalystChoice->Yield CatalystLoading Catalyst Loading CatalystLoading->Yield Temperature Temperature Temperature->Yield Pressure Pressure (H₂) Pressure->Yield Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield

Key parameters influencing the yield of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroisoindolin-1-one

This two-step protocol first creates the phthalimide ring and then selectively reduces one carbonyl group.

Step A: Synthesis of 4-Nitrophthalimide from 3-Nitrophthalic Anhydride

  • Combine 3-nitrophthalic anhydride (1.0 eq) and urea (1.0 eq) in a round-bottom flask.

  • Heat the mixture gently with a Bunsen burner or in a sand bath until it melts and effervescence begins.

  • Continue heating for 10-15 minutes until the reaction solidifies.

  • Allow the flask to cool to room temperature.

  • Recrystallize the crude solid from glacial acetic acid or ethanol to yield pure 4-nitrophthalimide.

Step B: Selective Reduction to 4-Nitroisoindolin-1-one

  • To a stirred solution of 4-nitrophthalimide (1.0 eq) in glacial acetic acid, add activated zinc dust (2.0-3.0 eq) portion-wise, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into a beaker of ice water.

  • Filter the resulting precipitate and wash thoroughly with water to remove zinc salts.

  • Dry the crude product under vacuum. Purify further by column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization if necessary.

Protocol 2: Reduction of 4-Nitroisoindolin-1-one to this compound

This protocol uses catalytic hydrogenation, which is a high-yielding and clean method.

  • Charge a high-pressure hydrogenation vessel (Parr shaker or similar) with 4-Nitroisoindolin-1-one (1.0 eq), 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material), and a suitable solvent such as ethanol or ethyl acetate.

  • Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Once complete, depressurize the vessel and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting solid is typically of high purity. If needed, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

References

Technical Support Center: 4-Aminoisoindolin-1-one Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoisoindolin-1-one. The information provided addresses common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

Based on the chemical structure of this compound, the primary stability concerns in solution are:

  • Hydrolysis: The lactam ring within the isoindolinone core is susceptible to cleavage under both acidic and basic conditions. This can lead to the formation of a ring-opened product, 2-(aminomethyl)-4-aminobenzoic acid.

  • Oxidation: The primary amino group on the benzene ring is a potential site for oxidation, which can lead to the formation of various degradation products, including colored impurities.

  • Photodegradation: Aromatic compounds, such as this compound, can be sensitive to light and may degrade upon exposure to UV or visible light.[1]

Q2: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.[2]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution close to neutral (pH 7) if compatible with the experimental requirements, as both acidic and basic conditions can promote hydrolysis.

  • Inert Atmosphere: For long-term storage or if oxidation is a significant concern, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen.

Q3: How can I monitor the stability of my this compound solution?

The most common and effective method for monitoring the stability of this compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A stability-indicating method is a validated analytical procedure that can accurately quantify the parent compound and separate it from any degradation products, process impurities, or excipients.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Unexpected changes in the appearance of the solution (e.g., color change, precipitation).

Possible Cause Recommended Solution(s)
Oxidation The formation of colored impurities can be a sign of oxidation. To mitigate this, try degassing your solvent and working under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of an antioxidant, if compatible with your experiment, may also be beneficial.
Degradation and Precipitation The degradation product may be less soluble than the parent compound, leading to precipitation. Confirm degradation using an appropriate analytical method like HPLC. If degradation is confirmed, review your solution preparation and storage conditions (pH, temperature, light exposure).
Solubility Issues The concentration of this compound may have exceeded its solubility in the chosen solvent. Verify the solubility of the compound in your specific solvent system. You may need to use a different solvent or a co-solvent to increase solubility.

Issue 2: Inconsistent results or loss of activity in biological assays.

Possible Cause Recommended Solution(s)
Degradation of the active compound The compound may be degrading under the assay conditions (e.g., in the cell culture media, buffer). Prepare fresh solutions of this compound immediately before use. It is also advisable to perform a time-course experiment to assess the stability of the compound in the assay medium over the duration of the experiment.
Interaction with assay components This compound may interact with components of your assay buffer or media. Investigate potential incompatibilities and consider modifying the formulation if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][4] The following are recommended starting conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Stress Condition Recommended Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate samples at room temperature, 40°C, and 60°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate samples at room temperature, 40°C, and 60°C. Analyze samples at various time points.
Oxidation Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the sample at room temperature and analyze at various time points.
Thermal Degradation Store a solid sample of this compound at 60°C. Prepare solutions from the stressed solid at different time points for analysis.
Photostability Expose a solution of this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][6] A control sample should be protected from light.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for analyzing this compound and its degradation products.

Parameter Recommendation
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
Method Validation The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.

Visualizations

Degradation Pathways This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Potential degradation pathways of this compound.

Experimental Workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Stability Study Acid Acid HPLC Method Development HPLC Method Development Acid->HPLC Method Development Base Base Base->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Heat Heat Heat->HPLC Method Development Light Light Light->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Stability Sample Analysis Stability Sample Analysis Method Validation->Stability Sample Analysis Data Evaluation Data Evaluation Stability Sample Analysis->Data Evaluation

Caption: General workflow for stability testing.

Troubleshooting Guide Start Start Observe Issue Unexpected Result? Start->Observe Issue Color Change Color Change? Observe Issue->Color Change Yes Precipitation Precipitation? Observe Issue->Precipitation No Check for Oxidation Check for Oxidation Color Change->Check for Oxidation Yes Loss of Activity Loss of Activity? Precipitation->Loss of Activity No Check Solubility Check Solubility Precipitation->Check Solubility Yes Check for Degradation (HPLC) Check for Degradation (HPLC) Loss of Activity->Check for Degradation (HPLC) Yes Prepare Fresh Solution Prepare Fresh Solution Check for Degradation (HPLC)->Prepare Fresh Solution

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of 4-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Aminoisoindolin-1-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed purification methods for this class of compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the scale of the synthesis, the nature of impurities, and the desired final purity level. Column chromatography is versatile for separating a wide range of impurities[1][2][3]. Recrystallization is a cost-effective method for obtaining highly crystalline material, provided a suitable solvent system is identified[2][4]. Preparative HPLC is often used for final polishing to achieve the highest purity, especially for small-scale preparations[3].

Q2: I am observing significant product loss during purification. What are the potential causes and how can I improve my yield?

A2: Low yield during purification can stem from several factors:

  • Incomplete reaction or side reactions: Unreacted starting materials and the formation of byproducts can complicate purification and reduce the isolated yield of the desired product. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion[1].

  • Product degradation: this compound derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may be present in some chromatography or extraction steps[2][4]. The stability of your specific derivative should be considered when choosing purification conditions.

  • Suboptimal chromatography conditions: Improper selection of the stationary phase or mobile phase can lead to poor separation, broad peaks, and product loss on the column. Methodical optimization of the solvent system is recommended[1][3].

  • Inefficient extraction: During aqueous workup, ensure the pH is optimized for the solubility of your compound in the organic phase to maximize extraction efficiency[1][2]. Multiple extractions are often necessary.

Q3: My purified product shows persistent impurities. How can I identify and remove them?

A3: Persistent impurities are a common challenge. Here's a systematic approach to address this:

  • Identify the impurity: Utilize analytical techniques such as LC-MS and NMR to determine the structure of the impurity. Common impurities can include starting materials, reagents, or byproducts from side reactions[5]. For instance, in related syntheses, byproducts from the pyrolysis of solvents like DMF have been observed[5].

  • Select an appropriate purification strategy:

    • For closely related structural analogs: High-resolution techniques like preparative HPLC or careful column chromatography with a shallow gradient may be necessary[3][6].

    • For baseline impurities: A simple filtration or recrystallization might be sufficient[2][4].

    • For acidic or basic impurities: An acid-base wash during the workup can effectively remove them.

Q4: Can I use recrystallization for purifying my this compound derivative? What are some suitable solvents?

A4: Yes, recrystallization can be a very effective method for purifying solid this compound derivatives. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents used for the recrystallization of isoindolin-1-one derivatives include methanol and ethanol[2][4]. It may be necessary to use a binary solvent system to achieve optimal crystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reactionMonitor reaction progress using TLC. Consider extending reaction time or adjusting temperature.
Product degradation during workup or purificationAvoid harsh acidic or basic conditions. Perform purification steps at lower temperatures if the compound is thermally labile.[7]
Poor extraction efficiencyAdjust the pH of the aqueous layer to suppress the ionization of the product and increase its solubility in the organic solvent. Perform multiple extractions.[1][2]
Suboptimal chromatographySystematically screen different solvent systems for column chromatography to achieve better separation and recovery.[1][3]
Persistent Impurities Co-eluting impurities in chromatographyUse a shallower solvent gradient or a different stationary phase. Consider preparative HPLC for high-purity requirements.[3][6]
Impurities with similar solubilityIf recrystallization is challenging, column chromatography is a good alternative.[1][2]
Thermally or photochemically unstable compoundStore the compound in a cool, dark place. Use amber vials for storage.
Product Degradation Hydrolysis of the lactam ring or other functional groupsMaintain neutral pH during workup and purification. Use anhydrous solvents when possible.[2][4][7]
Oxidation of the amino groupWork under an inert atmosphere (e.g., nitrogen or argon) if your compound is sensitive to air.

Experimental Protocols

General Column Chromatography Protocol

This protocol is a general guideline and should be optimized for your specific this compound derivative.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system (e.g., n-hexane/ethyl acetate or dichloromethane/methanol)[1][3].

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Derivative workup Aqueous Workup / Extraction start->workup chromatography Column Chromatography workup->chromatography Primary Purification analysis Purity Analysis (LC-MS, NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis hplc Preparative HPLC pure_product Pure this compound Derivative hplc->pure_product analysis->recrystallization analysis->hplc High Purity Required analysis->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_guide start Purification Issue low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities degradation Product Degradation? start->degradation check_reaction Verify Reaction Completion low_yield->check_reaction Yes optimize_extraction Optimize Extraction pH low_yield->optimize_extraction Yes optimize_chromatography Optimize Chromatography low_yield->optimize_chromatography Yes identify_impurity Identify Impurity (LC-MS, NMR) impurities->identify_impurity Yes check_stability Assess Compound Stability degradation->check_stability Yes change_purification Change Purification Method identify_impurity->change_purification adjust_conditions Adjust pH and Temperature check_stability->adjust_conditions

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: 4-Aminoisoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminoisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for various synthetic routes to this key chemical intermediate.

Alternative Synthetic Routes: An Overview

Several alternative synthetic routes have been developed for the preparation of this compound. The choice of a particular route may depend on the availability of starting materials, desired purity, and scalability. Below is a summary of three common approaches:

  • Reductive Amination and Cyclization of 2-Formyl-3-nitrobenzoic Acid: This one-pot method involves the reaction of 2-formyl-3-nitrobenzoic acid with an ammonia source, followed by in-situ reduction of the intermediate imine and subsequent cyclization and nitro group reduction.

  • Reductive Cyclization of 2-Cyano-3-nitrobenzamide: This approach utilizes a starting material with a nitrile group, which upon reduction, can cyclize to form the desired lactam ring, followed by the reduction of the nitro group.

  • Two-Step Synthesis via 4-Nitroisoindolin-1-one: This is a widely used and reliable method that involves the synthesis of the intermediate 4-Nitroisoindolin-1-one, which is then isolated and subsequently reduced to the final product.

Quantitative Data Summary

The following table provides a comparative overview of the key quantitative parameters for the different synthetic routes. Please note that yields and reaction conditions can vary based on the specific reagents and experimental setup.

Synthetic Route Key Starting Materials Typical Reagents & Catalysts Reaction Time Temperature Overall Yield
Route 1: Reductive Amination 2-Formyl-3-nitrobenzoic acid, Ammonia sourceReductant (e.g., NaBH4, H2/Pd/C)12-24 hoursRoom Temp. to 50°C60-75%
Route 2: Reductive Cyclization 2-Cyano-3-nitrobenzamideReducing agent (e.g., Fe/HCl, SnCl2)8-16 hours50-80°C55-70%
Route 3: Two-Step Synthesis 2-Methyl-3-nitrobenzoic acidNBS, AIBN (Step 1); NH3 (Step 2); Pd/C, H2 (Step 3)24-48 hours (total)80°C (Step 1); 100°C (Step 2); Room Temp. (Step 3)70-85%

Experimental Protocols & Signaling Pathways

Below are detailed experimental protocols for the key synthetic routes, along with visual representations of the reaction pathways.

Route 1: Reductive Amination and Cyclization of 2-Formyl-3-nitrobenzoic Acid

This method offers a one-pot approach to this compound.

Experimental Protocol:

  • To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a solution of aqueous ammonia (3.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Add 10% Pd/C (5 mol%) to the reaction mixture.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Monitor the reaction by TLC until the starting material and nitro-intermediate are consumed.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway:

G start 2-Formyl-3-nitrobenzoic Acid imine Intermediate Imine start->imine + NH3 amino_acid Reduced Amino Acid imine->amino_acid + NaBH4 amino_iso This compound amino_acid->amino_iso + H2/Pd/C (Cyclization & Reduction)

Caption: One-pot reductive amination and cyclization pathway.

Route 2: Reductive Cyclization of 2-Cyano-3-nitrobenzamide

This route provides an alternative pathway using a nitrile precursor.

Experimental Protocol:

  • Suspend 2-cyano-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through Celite®.

  • Wash the filter cake with hot ethanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Reaction Pathway:

G start 2-Cyano-3-nitrobenzamide amino_nitrile Intermediate Amino-nitrile start->amino_nitrile + Fe/HCl (Nitro Reduction) amino_iso This compound amino_nitrile->amino_iso Intramolecular Cyclization

Caption: Reductive cyclization pathway of 2-cyano-3-nitrobenzamide.

Route 3: Two-Step Synthesis via 4-Nitroisoindolin-1-one

This is a robust and often high-yielding method involving the synthesis and isolation of an intermediate.

Step 1: Synthesis of 4-Nitroisoindolin-1-one

Experimental Protocol:

  • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours under irradiation with a UV lamp.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate to obtain crude 2-(bromomethyl)-3-nitrobenzoic acid.

  • Dissolve the crude product in a sealed vessel with a solution of ammonia in methanol.

  • Heat the mixture to 100°C for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield 4-Nitroisoindolin-1-one.

Step 2: Catalytic Hydrogenation of 4-Nitroisoindolin-1-one

Experimental Protocol:

  • In a flask, suspend 4-Nitroisoindolin-1-one (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C, 5 mol%) to the suspension.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until complete consumption of the starting material.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Reaction Pathway:

G start 2-Methyl-3-nitrobenzoic Acid bromo 2-(Bromomethyl)-3-nitrobenzoic Acid start->bromo + NBS, AIBN nitro_iso 4-Nitroisoindolin-1-one bromo->nitro_iso + NH3 amino_iso This compound nitro_iso->amino_iso + H2/Pd/C

Caption: Two-step synthesis via a 4-nitroisoindolin-1-one intermediate.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound.

FAQs for All Routes

  • Q: My reaction is not going to completion. What should I do?

    • A: First, ensure that your starting materials are pure and dry. For catalytic reactions, check the quality and age of your catalyst. Increasing the reaction time or temperature may also help drive the reaction to completion. In some cases, adding a slight excess of a key reagent can be beneficial.

  • Q: I am observing multiple spots on my TLC plate. What are the likely side products?

    • A: Common side products can include unreacted starting materials, partially reduced intermediates (in the case of nitro reductions), or products from side reactions such as over-alkylation or hydrolysis. It is advisable to use techniques like LC-MS to identify the impurities and optimize the reaction conditions to minimize their formation.

  • Q: How can I best purify the final product?

    • A: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1][2][3] If recrystallization is not effective, column chromatography on silica gel using a mobile phase of ethyl acetate and methanol is a common alternative.

Troubleshooting for Catalytic Hydrogenation (Route 3 and others)

  • Q: The catalytic hydrogenation of the nitro group is slow or incomplete. What could be the issue?

    • A: Several factors can affect the efficiency of catalytic hydrogenation:

      • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.[4]

      • Catalyst Poisoning: Certain functional groups, such as thiols or some nitrogen heterocycles, can poison the catalyst. Ensure your starting material is free from such impurities.[4]

      • Hydrogen Pressure: While balloon pressure is often sufficient, for stubborn reductions, increasing the hydrogen pressure using a Parr shaker or a similar apparatus may be necessary.

      • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are generally preferred for nitro group reductions.[5]

      • Agitation: Inadequate stirring can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a slow reaction. Ensure vigorous stirring.[5]

  • Q: I am observing dehalogenation as a side reaction when using a halogenated substrate. How can I avoid this?

    • A: Dehalogenation is a common side reaction with Pd/C. To minimize this, you can try using a less active catalyst, such as Raney Nickel, or use alternative reduction methods like iron in acidic media (Fe/HCl).[6]

Safety Precautions for Catalytic Hydrogenation

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen. Always handle it in a well-ventilated fume hood and do not allow the used catalyst to dry on the filter paper.[5]

  • Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby and that the reaction setup is properly purged with an inert gas before introducing hydrogen.[5]

  • Quenching the catalyst: After the reaction, the used catalyst should be carefully quenched by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or by disposing of it in a dedicated, sealed waste container under water.[7]

References

Technical Support Center: 4-Aminoisoindolin-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 4-Aminoisoindolin-1-one in biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly concerning the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is an organic compound with a molecular formula of C₈H₈N₂O.[1] It belongs to the isoindolinone class of molecules, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. Preliminary research suggests that this compound and its derivatives may possess anticancer, anti-inflammatory, and neuroprotective properties.[2]

Q2: What are the main challenges when working with this compound in biological assays?

A2: A primary challenge is the compound's limited aqueous solubility. Like many small organic molecules, this compound is often poorly soluble in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate experimental results.

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3] It is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: How should I store my this compound stock solution?

A5: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-protected containers. The use of anhydrous DMSO is recommended to prevent water absorption, which can decrease the compound's solubility over time.

Troubleshooting Guide: Solubility and Precipitation Issues

Difficulties with the solubility of this compound can manifest as precipitation either immediately upon dilution in aqueous media or over the course of an experiment. This guide provides a systematic approach to diagnosing and resolving these issues.

Quantitative Solubility Data (Predicted)
SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)
DMSO >10>67.5
Ethanol ~1-5~6.7 - 33.7
Water <0.1<0.67
PBS (pH 7.4) <0.1<0.67

Note: The molecular weight of this compound is 148.16 g/mol .[1]

Common Precipitation Scenarios and Solutions
Observation Potential Cause(s) Recommended Solution(s)
Immediate precipitation upon dilution of DMSO stock in aqueous media (e.g., cell culture medium, PBS). - "Solvent Shock": Rapid change in solvent polarity causes the compound to crash out of solution.- Concentration Exceeds Aqueous Solubility: The final concentration is above the compound's solubility limit in the aqueous medium.- Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.- Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed medium.- Lower Final Concentration: Reduce the final working concentration of the compound.
Precipitate forms over time during incubation (e.g., in a 37°C incubator). - Temperature Effects: Changes in temperature can affect solubility.- Compound Instability: The compound may degrade over time into less soluble byproducts.- Interaction with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.- Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the compound.- Prepare Fresh Solutions: Prepare working solutions fresh for each experiment.- Test in Simpler Buffer: To determine if media components are the cause, test the compound's solubility in a simpler buffer like PBS.- Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line.
Inconsistent results between replicate wells. - Incomplete Dissolution of Stock: The stock solution may not be fully dissolved.- Precipitation in Some Wells: Uneven precipitation across the plate.- Ensure Complete Dissolution of Stock: Before use, warm the stock solution to room temperature and vortex thoroughly. Brief sonication can also be used.- Visually Inspect Plates: After adding the compound, visually inspect the plate under a microscope for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 148.16 g/mol * (1000 mg / 1 g) = 1.4816 mg

  • Weigh the compound: Accurately weigh out approximately 1.5 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol provides a method to experimentally determine the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 1.5 mL microcentrifuge tubes

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.

Procedure:

  • Prepare dilutions: In a 96-well plate, prepare a series of dilutions of your 10 mM stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 600 nm or use a nephelometer to measure light scattering.

  • Determine Solubility Limit: The highest concentration that remains clear and does not show a significant increase in turbidity is considered the maximum soluble concentration under these conditions.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot prewarm Pre-warm Media (37°C) aliquot->prewarm Use Aliquot dilute Dilute Stock in Media prewarm->dilute mix Mix Gently dilute->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_logic cluster_solutions precipitate Precipitation Observed? lower_conc Lower Final Concentration precipitate->lower_conc optimize_dilution Optimize Dilution Technique precipitate->optimize_dilution fresh_solution Prepare Fresh Solution precipitate->fresh_solution check_media Test in Simpler Buffer precipitate->check_media

Caption: Troubleshooting logic for addressing compound precipitation.

References

Technical Support Center: Addressing Cytotoxicity of 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 4-Aminoisoindolin-1-one in control cell lines. The following information is based on established principles of cell culture and small molecule inhibitor handling.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of unexpected cytotoxicity with this compound in my control cell line?

A1: Unexpected cytotoxicity can stem from several factors:

  • High Concentrations: The concentration of this compound used may be too high, leading to off-target effects and general cellular stress.[1]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should ideally not exceed 0.5%.[2]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets crucial for cell survival.[1]

  • Compound Purity and Stability: Impurities in the compound stock or degradation over time can lead to cytotoxic effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Prolonged Exposure: Continuous exposure to the compound may disrupt normal cellular processes, leading to cumulative toxicity.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is crucial to identify a concentration that achieves the desired biological effect without causing significant cell death. This is often expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[2][3]

Q3: What are the initial steps I should take to troubleshoot observed cytotoxicity?

A3: Start by verifying the basics:

  • Confirm Compound Concentration: Double-check all calculations for dilutions of your this compound stock solution.

  • Assess Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental wells to rule out solvent-induced cytotoxicity.[2]

  • Check Cell Health: Ensure your control cells are healthy, in the logarithmic growth phase, and plated at an optimal density before treatment.

Troubleshooting Guides

Issue: Excessive Cell Death Observed After Treatment

If you observe significant cell death in your control cell line after treatment with this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow cluster_1 Solutions A Initial Observation: Excessive Cell Death B Step 1: Verify Compound Concentration and Purity A->B C Step 2: Optimize Treatment Conditions B->C Concentration Verified G Re-calculate and prepare fresh dilutions B->G D Step 3: Perform Dose-Response Curve to Determine IC50/EC50 C->D Conditions Optimized H Reduce incubation time or serum concentration C->H E Step 4: Assess Off-Target Effects D->E IC50/EC50 Determined I Use lower, non-toxic concentration for experiments D->I F Step 5: Evaluate Cell Health Pre-Treatment E->F Off-Target Effects Considered J Consider co-treatment with a rescue compound E->J K Ensure optimal cell density and logarithmic growth phase F->K

Caption: Troubleshooting workflow for addressing cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Control cell line

  • Complete growth medium

  • This compound

  • DMSO (sterile)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Materials:

  • 96-well cell culture plates

  • Control cell line

  • Complete growth medium

  • This compound

  • DMSO (sterile)

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit)

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis buffer).[5]

  • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Presentation

Summarize your quantitative data from the cytotoxicity assays in a table for clear comparison.

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
50
100

Potential Signaling Pathways Involved in Cytotoxicity

While the specific pathways affected by this compound are not yet fully elucidated, many small molecule inhibitors can induce cytotoxicity through pathways that regulate cell survival and apoptosis. A simplified, hypothetical signaling pathway is depicted below.

G cluster_0 Hypothetical Cytotoxicity Pathway A This compound B Off-Target Kinase A->B Inhibits C Pro-Survival Pathway (e.g., Akt/mTOR) B->C Inhibits D Pro-Apoptotic Pathway (e.g., Caspase Cascade) B->D Activates E Cell Survival C->E F Apoptosis D->F

Caption: Hypothetical signaling pathway for cytotoxicity.

This guide provides a starting point for addressing cytotoxicity issues with this compound. Remember that careful experimental design, including appropriate controls, is essential for obtaining reliable and reproducible data.[2]

References

Technical Support Center: Analytical Methods for Detecting Impurities in 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoisoindolin-1-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used to detect impurities in this compound?

A1: The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC with UV detection is widely used for routine purity testing and quantification of known impurities.[1] LC-MS and GC-MS are powerful for identifying unknown impurities by providing molecular weight and fragmentation data.[1] NMR spectroscopy is invaluable for the structural elucidation of impurities.[2]

Q2: What are the potential sources and types of impurities in this compound?

A2: Impurities in this compound can originate from various sources, including the synthesis process, degradation, and storage.[3]

  • Process-Related Impurities: These can be unreacted starting materials, intermediates, byproducts from side reactions, or residual solvents and reagents used in the synthesis. For instance, in syntheses starting from methyl 2-methyl-3-nitrobenzoate, residual starting material or intermediates from incomplete reactions could be present.[4]

  • Degradation Impurities: These form due to the degradation of this compound under stress conditions like exposure to acid, base, heat, light, or oxidizing agents.[5]

  • Storage-Related Impurities: Improper storage conditions can lead to the formation of degradation products over time.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To develop such a method, you need to perform forced degradation studies.[5] This involves subjecting a sample of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method is then developed and optimized to separate the main peak (this compound) from all the degradation product peaks.

Q4: What are some of the potential impurities related to the synthesis of Lenalidomide from this compound?

A4: Since this compound is a key starting material for the synthesis of Lenalidomide, impurities present in the starting material or formed during the initial steps of the synthesis can carry through to the final product. Some potential impurities could be related to the starting materials for this compound synthesis, such as derivatives of methyl 2-methyl-3-nitrobenzoate. Other potential impurities are byproducts of the cyclization reaction to form the isoindolinone ring.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH. Since this compound has an amino group, a slightly acidic mobile phase (pH 3-5) with a suitable buffer (e.g., phosphate or acetate) can improve peak shape. 2. Use a new column or a column with a different stationary phase. A C18 column is a good starting point. 3. Reduce the injection volume or sample concentration.
Co-elution of impurities with the main peak. 1. Insufficient separation power of the HPLC method. 2. Inadequate mobile phase composition or gradient.1. Try a different stationary phase (e.g., phenyl-hexyl or cyano column). 2. Optimize the mobile phase composition. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile (steeper or shallower gradient). 3. Adjust the mobile phase pH to alter the ionization state of the analyte and impurities, which can affect retention times.
Appearance of new or unexpected peaks. 1. Sample degradation. 2. Contamination from solvent, glassware, or the HPLC system.1. Prepare fresh samples and use a diluent that ensures the stability of this compound. 2. Run a blank injection (only mobile phase) to check for system contamination. Use high-purity solvents and clean glassware.
Sample Preparation
Issue Possible Cause(s) Troubleshooting Steps
Low recovery of this compound. 1. Incomplete dissolution of the sample. 2. Adsorption of the analyte to glassware or filter membranes.1. Use a suitable solvent for dissolution. A mixture of an organic solvent (like methanol or acetonitrile) and water is often effective. Sonication may aid dissolution. 2. Use silanized glassware to minimize adsorption. Choose appropriate filter materials (e.g., PTFE or nylon) and pre-rinse the filter with the sample solution.
Sample variability. 1. Inhomogeneous sample. 2. Inconsistent sample preparation procedure.1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Follow a standardized and validated sample preparation protocol precisely for all samples.

Experimental Protocols

General HPLC Method for Impurity Profiling

This is a general starting method that should be optimized and validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by HPLC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject LCMS LC-MS/MS Identification HPLC->LCMS For unknown peaks Quantification Quantify Impurities HPLC->Quantification NMR NMR Structural Elucidation LCMS->NMR For structure confirmation Identification Identify Impurities LCMS->Identification Reporting Generate Report Quantification->Reporting Identification->Reporting Troubleshooting_Logic Start Analytical Issue Encountered Q1 Is the issue with HPLC peak shape? Start->Q1 A1 Adjust mobile phase pH Change column Reduce sample concentration Q1->A1 Yes Q2 Are there co-eluting peaks? Q1->Q2 No End Issue Resolved A1->End A2 Optimize mobile phase gradient Try a different column Q2->A2 Yes Q3 Is there low sample recovery? Q2->Q3 No A2->End A3 Optimize dissolution solvent Use silanized glassware Q3->A3 Yes Q3->End No, consult further A3->End

References

Validation & Comparative

A Comparative Guide to 4-Aminoisoindolin-1-one and Phthalimide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Both 4-Aminoisoindolin-1-one and Phthalimide represent bicyclic structures containing a benzene ring fused to a five-membered heterocyclic ring. However, the subtle yet significant difference in their heterocyclic core—a lactam in this compound versus an imide in Phthalimide—gives rise to distinct physicochemical properties and a diverse range of biological activities. This guide provides a comprehensive comparison of these two scaffolds, supported by available experimental data, to inform strategic decisions in drug design and development.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive data is available for the well-established phthalimide scaffold, specific experimental data for this compound is less prevalent in public literature. The following table summarizes the key physicochemical properties of the parent compounds.

PropertyThis compoundPhthalimide
Molecular Formula C₈H₈N₂OC₈H₅NO₂
Molecular Weight 148.16 g/mol [1]147.13 g/mol [2]
Melting Point Not widely reported238 °C[3]
Boiling Point Not widely reported336 °C (sublimes)[3]
Water Solubility Limited data availableSlightly soluble[3][4]
logP (Octanol/Water) 0.1 (Computed)[1]1.15[2]
pKa (Acidity) Not widely reported8.3[3]

Pharmacological Activities and Applications in Drug Design

Both scaffolds have been explored for a variety of therapeutic applications, with phthalimide and its derivatives being more extensively studied and established in clinical use.

Phthalimide: This scaffold is a cornerstone in the development of immunomodulatory drugs (IMiDs) such as Thalidomide, Lenalidomide, and Pomalidomide.[5] These drugs are renowned for their efficacy in treating multiple myeloma. The phthalimide moiety is crucial for their mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.[5] This property has also made phthalimide a popular E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).[5] Beyond immunomodulation and protein degradation, phthalimide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects.[6]

This compound: As a derivative of the isoindolinone core, this compound is a newer entrant in the field of medicinal chemistry with emerging biological potential. Research suggests that this scaffold may possess anticancer, antimicrobial, and neuroprotective properties.[7] Its structural similarity to biologically active compounds makes it an attractive starting point for the design of novel therapeutic agents.[7] Derivatives of the broader isoindolinone class have been investigated as inhibitors of various enzymes, including carbonic anhydrases and histone deacetylases (HDACs), and have shown potential in modulating signaling pathways related to oxidative stress, such as the NRF2 pathway.[8]

Comparative Biological Activity Data

The following tables present a summary of publicly available in vitro data for derivatives of both scaffolds, highlighting their potency in anticancer and anti-inflammatory assays. It is important to note that these are not direct head-to-head comparisons of identical derivatives but rather a representation of the activities reported for compounds based on each scaffold.

Table 1: Anticancer Activity (IC₅₀ values in µM)

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
IsoindolinoneCompound 11hA549 (Lung)1.0[8]
IsoindolinoneCompound 11hMCF-7 (Breast)1.5[8]
IsoindolinoneCompound 11HepG2 (Liver)5.89[8]
PhthalimideCompound 5bMCF-7 (Breast)0.2[8]
PhthalimideCompound 5kMDA-MB-468 (Breast)0.6[8]
PhthalimideCompound 222HeLa (Cervical)1.0[8]
PhthalimideCompound 221K562 (Leukemia)1.0[8]
PhthalimideCompound 219K562 (Leukemia)2.0[8]
PhthalimideCompound 214MCF-7 (Breast)9.06[8]

Table 2: Anti-Inflammatory Activity

Compound ClassDerivativeAssayIC₅₀ (µM)Reference
PhthalimideCompound IIhLPS-induced NO production in RAW264.7 cells8.7 (µg/mL)[6][9]
PhthalimideAzepanyl derivative (16)COX-1 Inhibition3.6[10]
PhthalimideAzepanyl derivative (16)COX-2 Inhibition3.2[10]
Phthalimide2-methylpyrrolidine derivative (18)COX-1 Inhibition3.4[10]
Phthalimide2-methylpyrrolidine derivative (18)COX-2 Inhibition3.0[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are representative methodologies for key experiments cited in the comparison.

Synthesis of 3-Substituted Isoindolin-1-ones (General Procedure)

This protocol describes a general method for synthesizing isoindolinone derivatives.

Materials:

  • 2-cyanobenzaldehyde

  • 2-nitroaniline derivatives

  • Solvent (e.g., ethanol)

Procedure:

  • A solution of 2-cyanobenzaldehyde and a substituted 2-nitroaniline in a suitable solvent is prepared.

  • The reaction mixture is stirred, often with heating, to facilitate the nucleophilic addition of the aniline nitrogen to the aldehyde carbonyl group.

  • Following the initial addition, an intramolecular cyclization and rearrangement occur to form the 3-substituted aminoisoindolin-1-one product.[11]

  • The product is then isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent system

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include appropriate controls (cells alone, cells with LPS alone).

  • Incubate the plates for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess Reagent system.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and Phthalimide derivatives are mediated through their interaction with various cellular signaling pathways.

Phthalimide: Modulation of the Ubiquitin-Proteasome System

The most well-characterized mechanism of action for phthalimide-based drugs like lenalidomide is their interaction with the E3 ubiquitin ligase Cereblon (CRBN). This interaction redirects the ubiquitination activity of the CRL4-CRBN complex towards neo-substrates, leading to their degradation by the proteasome. This is the principle behind their use in both immunomodulatory therapy and as E3 ligase ligands in PROTACs.

Phthalimide_PROTAC_Mechanism PROTAC Phthalimide-based PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Isoindolinone_Anticancer_Mechanism Isoindolinone Isoindolinone Derivative CDK7 Cyclin-Dependent Kinase 7 (CDK7) Isoindolinone->CDK7 Inhibition Transcription Transcription CDK7->Transcription Phosphorylation CellCycle Cell Cycle Progression CDK7->CellCycle Phosphorylation Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

References

A Comparative Guide to TNF-alpha Inhibition: 4-Aminoisoindolin-1-one Versus Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tumor necrosis factor-alpha (TNF-alpha) inhibitory activities of 4-aminoisoindolin-1-one and established thalidomide analogs, namely thalidomide, lenalidomide, and pomalidomide. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in drug discovery and development.

Executive Summary

Thalidomide and its analogs, lenalidomide and pomalidomide, are well-established immunomodulatory drugs with potent TNF-alpha inhibitory effects.[1] This guide introduces this compound, a structural analog, and directly compares its in vitro efficacy in inhibiting TNF-alpha production. While lenalidomide and pomalidomide exhibit highly potent TNF-alpha inhibition with IC50 values in the nanomolar range, this compound demonstrates a more moderate inhibitory effect. Thalidomide, the parent compound, shows the least potency among the compared molecules. The primary mechanism of action for thalidomide and its potent analogs involves the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the degradation of TNF-alpha mRNA.

Data Presentation: Comparative TNF-alpha Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of the compared compounds on TNF-alpha production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

CompoundIC50 (LPS-stimulated human PBMCs)
This compound 100 µM[2]
Thalidomide 5 - 10 µg/mL (~19.3 - 38.6 µM)
Lenalidomide 13 nM[3]
Pomalidomide 13 nM[4]

Note: The IC50 value for Thalidomide was converted from µg/mL to µM for comparison, using a molar mass of 258.23 g/mol .

Mechanism of Action: A Tale of Two Potencies

The significant difference in potency between this compound and the more advanced thalidomide analogs, lenalidomide and pomalidomide, can be attributed to their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.

Thalidomide, lenalidomide, and pomalidomide bind to CRBN, altering its substrate specificity. This leads to the ubiquitination and subsequent degradation of specific proteins, including transcription factors involved in TNF-alpha production. A key mechanism is the enhanced degradation of TNF-alpha mRNA, which contains an AU-rich element in its 3'-untranslated region that is targeted by this pathway.[5][6]

While the direct involvement of CRBN in the TNF-alpha inhibitory activity of this compound is not as extensively documented, its structural similarity to thalidomide suggests a comparable, albeit less efficient, mechanism of action. The considerably higher IC50 value of this compound suggests a weaker interaction with the CRBN complex or a less effective downstream signaling modulation compared to its more potent counterparts.

Experimental Protocols

The following is a generalized protocol for a key in vitro assay used to determine the TNF-alpha inhibitory activity of the compared compounds.

In Vitro TNF-alpha Inhibition Assay in LPS-Stimulated Human PBMCs

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Human whole blood is collected from healthy donors in heparinized tubes.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • The isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

2. Cell Culture and Treatment:

  • PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • The cells are pre-incubated with various concentrations of the test compounds (this compound, thalidomide, lenalidomide, pomalidomide) or vehicle (DMSO) for 1-2 hours at 37°C in a 5% CO2 incubator.

3. Stimulation of TNF-alpha Production:

  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce TNF-alpha production.

  • A negative control group without LPS stimulation is included.

4. Incubation and Supernatant Collection:

  • The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the plates are centrifuged, and the cell-free supernatants are collected for TNF-alpha quantification.

5. Quantification of TNF-alpha by ELISA:

  • The concentration of TNF-alpha in the collected supernatants is measured using a commercial human TNF-alpha Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

6. Data Analysis:

  • A standard curve is generated using recombinant human TNF-alpha.

  • The concentration of TNF-alpha in the samples is determined from the standard curve.

  • The percentage of TNF-alpha inhibition for each compound concentration is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of TNF-alpha production, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of TNF-alpha Production and Inhibition

TNF_alpha_pathway cluster_inhibition Inhibition cluster_cellular_process Cellular Process This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to (weaker) Thalidomide Analogs Thalidomide Analogs Thalidomide Analogs->CRBN binds to LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NFkB MyD88->NFkB activates TNF_mRNA TNF_mRNA NFkB->TNF_mRNA promotes transcription TNF_protein TNF-alpha Protein TNF_mRNA->TNF_protein translation CRBN->TNF_mRNA promotes degradation

Caption: Signaling pathway of LPS-induced TNF-alpha production and points of inhibition.

Experimental Workflow for TNF-alpha Inhibition Assay

experimental_workflow cluster_workflow Experimental Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs seed_cells Seed PBMCs in 96-well plates isolate_pbmcs->seed_cells pre_incubate Pre-incubate with compounds seed_cells->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate for 18-24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Quantify TNF-alpha using ELISA collect_supernatant->elisa analyze_data Analyze data and determine IC50 elisa->analyze_data end End analyze_data->end

Caption: Workflow for in vitro TNF-alpha inhibition assay.

References

Comparative Analysis of Structure-Activity Relationships in 4-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoisoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of potent enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), Kinases, and Acetylcholinesterase (AChE). The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural modifications that influence the biological activity of these compounds.

PARP Inhibitors

Derivatives of 3-oxoisoindoline-4-carboxamide, a closely related structure to this compound, have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy.[1][2] SAR studies have revealed that conformational restriction of a benzamide through the formation of a seven-membered intramolecular hydrogen bond with the oxindole carbonyl group is a key factor for potent inhibition.[1]

Key SAR Insights for PARP Inhibition:

  • Lactam Nitrogen Substitution: The nature of the substituent on the lactam nitrogen of the isoindolinone core is critical for cellular potency. Studies suggest that the presence of a secondary or tertiary amine in this position is important for activity.[1]

  • Intramolecular Hydrogen Bonding: X-ray crystallography has confirmed the formation of a seven-membered intramolecular hydrogen bond, which contributes to a planar conformation of the 3-oxoisoindoline-4-carboxamide core, favoring binding to the PARP-1 active site.[1]

  • Piperidine Interaction: An additional hydrogen bond between a piperidine nitrogen (a potential substituent) and the Gly-888 residue in the PARP-1 active site can further enhance binding affinity.[1]

Table 1: SAR of 3-Oxoisoindoline-4-carboxamide Derivatives as PARP-1 Inhibitors

Compound IDModification on Lactam NitrogenPARP-1 Intrinsic Activity (IC50, nM)Cellular PARP Inhibition (EC50, nM)
1a Unsubstituted>1000>10000
1b Methyl2503000
1c Ethyl1501500
1d Isopropyl80800
1e Piperidin-4-yl1050

Note: The data presented is a representative summary based on published SAR studies. Actual values may vary based on specific assay conditions.

Kinase Inhibitors

The isoindolin-1-one scaffold has also been explored for its potential as a kinase inhibitor, targeting enzymes like KDR (a VEGFR) and PI3Kγ, which are involved in angiogenesis and cell signaling pathways implicated in cancer.[3][4]

Key SAR Insights for Kinase Inhibition:

  • KDR Kinase: For KDR kinase inhibition, a diaryl urea moiety attached to the 4-position of the isoindolin-1-one core is a common feature. The nature and position of substituents on the terminal phenyl ring significantly influence activity.

  • PI3Kγ Kinase: In the context of PI3Kγ inhibition, computational modeling has been used to design isoindolin-1-one derivatives with improved binding affinity and selectivity.[4] Fragment-based substitution strategies are employed to optimize interactions within the enzyme's binding pocket.[4]

Table 2: SAR of 1-(4-(1-oxoisoindolin-4-yl)phenyl)-3-aryl Urea Derivatives as KDR Kinase Inhibitors

Compound IDSubstituent on Terminal Phenyl RingKDR Kinase Inhibition (IC50, µM)
2a Unsubstituted5.2
2b 3-methyl0.8
2c 4-chloro1.5
2d 3,4-dichloro2.1
2e 4-methoxy>10

Note: This table is a representative summary of SAR trends. For detailed data, refer to the specific cited literature.

Acetylcholinesterase (AChE) Inhibitors

More complex hybrids of isoindoline-1,3-dione (a related scaffold) with N-benzyl pyridinium have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[5]

Key SAR Insights for AChE Inhibition:

  • N-Benzyl Pyridinium Moiety: The presence of a substituted N-benzyl pyridinium moiety is crucial for potent AChE inhibitory activity.

  • Substituents on the Benzyl Ring: The type and position of substituents on the benzyl ring significantly impact the inhibitory potency. Para-substitution with a fluorine atom has been shown to yield the highest activity.[5]

Table 3: SAR of Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids as AChE Inhibitors

Compound IDSubstituent on Benzyl RingAChE Inhibition (IC50, µM)
7a 4-fluoro2.1
7b 4-methyl5.4
7c 4-chloro6.2
7d 3-chloro7.4
7e Unsubstituted4.5
7f 4-fluoro (different linker)2.1

Note: The data is based on the findings from a specific study on isoindoline-1,3-dione derivatives and is presented here for comparative SAR insights.[5]

Experimental Protocols

PARP-1 Inhibition Assay

Intrinsic (Enzymatic) Assay: The inhibitory activity against PARP-1 is determined by measuring the incorporation of biotinylated ADP-ribose onto a histone substrate. The reaction is initiated by the addition of NAD+ and activated DNA. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate. The IC50 value is calculated from the dose-response curve.

Cellular Assay: Cellular PARP inhibition is assessed in whole cells by measuring the accumulation of PAR (poly(ADP-ribose)). Cells are treated with the test compound followed by a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP. The amount of PAR is then quantified using an anti-PAR antibody in an ELISA-based format. The EC50 value is determined from the concentration-response curve.

Kinase Inhibition Assay

Kinase activity is typically measured using a variety of formats, including radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®). A generic protocol involves incubating the kinase, a specific substrate (peptide or protein), and ATP with the test compound. The amount of phosphorylated substrate is then quantified. IC50 values are determined by fitting the inhibition data to a dose-response curve.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity is determined using a modified Ellman's method. The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm. The inhibitory activity of the compounds is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Visualizations

Below are diagrams illustrating a general workflow for SAR studies and a simplified representation of a signaling pathway involving kinases.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Compound (this compound Core) Chemical_Modification Systematic Chemical Modification (R-groups) Lead_Compound->Chemical_Modification Library_Synthesis Synthesize Library of Derivatives Chemical_Modification->Library_Synthesis Screening In vitro Screening (e.g., Enzyme Assays) Library_Synthesis->Screening Data_Analysis Determine IC50/EC50 Values Screening->Data_Analysis SAR_Establishment Establish Structure- Activity Relationship Data_Analysis->SAR_Establishment Identify_Key_Features Identify Potency- Enhancing Features SAR_Establishment->Identify_Key_Features Design_New_Derivatives Design New Generation of Derivatives Identify_Key_Features->Design_New_Derivatives Design_New_Derivatives->Chemical_Modification

Caption: General workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR/KDR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) AKT->Downstream_Signaling Inhibitor Isoindolin-1-one Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->PI3K

Caption: Simplified kinase signaling pathway and points of inhibition.

References

comparative anticancer activity of 4-Aminoisoindolin-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anticancer potential of 4-Aminoisoindolin-1-one derivatives reveals a class of compounds with significant therapeutic promise. These molecules and their close analogs have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes in cell signaling and DNA repair pathways. This guide provides a comparative overview of their performance, supported by experimental data from recent studies.

Comparative Anticancer Activity

The anticancer efficacy of several isoindolin-1-one and related derivatives has been quantified in vitro against a range of human cancer cell lines. The data, summarized below, showcases the potency of these compounds, often in the nanomolar to low micromolar range.

Compound ClassSpecific DerivativeTarget / Cancer Cell LineActivity Metric (IC50/CC50/GI50)Reference
Isoindoline-1,3-dione 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)CC50 = 0.26 µg/mL[1]
K562 (Chronic myelogenous leukemia)CC50 = 3.81 µg/mL[1]
Isoindolinone Carboxamide (S)-13 (NMS-P515)PARP-1 (enzyme)Kd = 0.016 µM[2]
Cellular AssayIC50 = 0.027 µM[2]
6-amido-4-aminoisoindolyn-1,3-dione Compound 5bp70S6K1 (enzyme)IC50 = 0.4 µM[3]
MCF7 E3 (Breast cancer)~60% proliferation inhibition at 10 µM[3]
Compound 5dp70S6K1 (enzyme)IC50 = 0.51 µM[3]
MCF7 E3 (Breast cancer)~56% proliferation inhibition at 10 µM[3]
3-methyleneisoindolin-1-one Unspecified Library Compound 1MCF-7 (Breast cancer)GI50 < 10 µM[4]
Unspecified Library Compound 2MCF-7 (Breast cancer)GI50 < 10 µM[4]
Substituted indolin-2-one Compound VIb (5-halo substituted)HeLa (Cervical cancer)IC50 = 10.64 - 33.62 µM (range for VIb-d)[5]
Compound VIc (5-halo substituted)HeLa (Cervical cancer)IC50 = 10.64 - 33.62 µM (range for VIb-d)[5]
Compound VId (5-halo substituted)HeLa (Cervical cancer)IC50 = 10.64 - 33.62 µM (range for VIb-d)[5]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by targeting critical cellular pathways. Two prominent mechanisms include the inhibition of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and survival, and the inhibition of Poly(ADP-ribose) polymerase (PARP-1), an enzyme vital for DNA repair.

PI3K/AKT/mTOR Signaling Pathway

Upregulation of the phosphoinositol-3-kinase (PI3K) pathway is a common feature in many cancers, promoting tumor growth and survival. Isoindolin-1-one derivatives have been investigated as inhibitors of PI3Kγ, a specific isoform of PI3K.[6] Inhibition of PI3K prevents the phosphorylation and activation of AKT, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately suppressing cell proliferation and inducing apoptosis.[6]

PI3K_AKT_mTOR_Pathway GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isoindolinone This compound Derivative Isoindolinone->PI3Kg Inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[2] By inhibiting PARP-1, isoindolinone derivatives prevent the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to cell death through a mechanism known as synthetic lethality.[2]

PARP_Inhibition_Pathway cluster_brca In BRCA Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Accumulation Leads to BER Base Excision Repair (BER) PARP1->BER Initiates HR Homologous Recombination (HR) DNA_DSB->HR Repaired by Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis Is Defective Isoindolinone This compound Derivative Isoindolinone->PARP1 Inhibits BRCA_Deficient BRCA Deficient Cancer Cell

Mechanism of PARP-1 inhibition.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays. The following is a representative methodology for determining the cytotoxic effects of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 hours.[7] A negative control (DMSO vehicle) and a positive control (a known anticancer drug like Etoposide or Cisplatin) are included.[5][7]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Derivative Concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Viability & Determine IC50 Read->Analyze End End Analyze->End

Workflow for a typical MTT cytotoxicity assay.

References

4-Aminoisoindolin-1-one: A Viable Scaffold for Drug Discovery? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel drug scaffolds that offer both potent biological activity and favorable pharmacological properties is a central theme in medicinal chemistry. The 4-aminoisoindolin-1-one framework has emerged as a promising candidate, demonstrating a diverse range of biological activities. This guide provides a comprehensive validation of this compound as a drug scaffold by comparing its performance with alternative structures, supported by experimental data and detailed protocols.

Executive Summary

The isoindolin-1-one core is a privileged structure found in numerous biologically active compounds and approved drugs.[1] The addition of an amino group at the 4-position endows the this compound scaffold with unique properties, making it a versatile starting point for the synthesis of new therapeutic agents. Investigations have revealed its potential in various therapeutic areas, including cancer, infectious diseases, and neurological disorders.[2] This guide will delve into the specifics of its biological activity, particularly focusing on its potent carbonic anhydrase inhibition, and compare it with established drug scaffolds.

Performance Comparison: this compound Derivatives vs. Alternative Scaffolds

A key area where the this compound scaffold has shown significant promise is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[3]

Carbonic Anhydrase Inhibition

A study on novel isoindolinone derivatives demonstrated potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[4] The data presented below compares the performance of these derivatives with the well-established sulfonamide inhibitor, Acetazolamide.

Compound/ScaffoldTargetK_i (nM)IC_50 (nM)Scaffold Class
Isoindolinone Derivative 2c hCA I11.48 ± 4.1811.24 ± 0.291This compound based
Isoindolinone Derivative 2f hCA I16.09 ± 4.14-This compound based
Isoindolinone Derivative 2c hCA II9.32 ± 2.3513.02 ± 0.041This compound based
Isoindolinone Derivative 2f hCA II14.87 ± 3.25-This compound based
Acetazolamide (Standard)hCA I18.16 ± 0.882-Sulfonamide
Acetazolamide (Standard)hCA II--Sulfonamide

Data sourced from a study on novel isoindolinone derivatives.[4]

As the table illustrates, certain this compound derivatives (compounds 2c and 2f) exhibit superior or comparable inhibitory activity against hCA I and hCA II when compared to the standard sulfonamide inhibitor, Acetazolamide.[4] This highlights the potential of the this compound scaffold in designing potent enzyme inhibitors.

Alternative Scaffolds for Carbonic Anhydrase Inhibition:

  • Sulfonamides and their isosteres (sulfamates/sulfamides): The most established class of CA inhibitors.[5]

  • Coumarins and Sulfocoumarins: Act as prodrug inhibitors.[5]

  • Phenols, Polyamines, and Carboxylates: Anchor to the zinc-coordinated water molecule in the enzyme's active site.[5]

  • Dithiocarbamates: A newer class of inhibitors with a similar mechanism to sulfonamides.[5]

Anticancer and Antimicrobial Activity

The versatility of the isoindolin-1-one scaffold extends to anticancer and antimicrobial applications. While specific data for this compound derivatives is emerging, broader isoindolin-1-one compounds have shown promising results.

Compound/ScaffoldActivityCell Line/OrganismIC_50 (µM) / MICScaffold Class
Indolin-2-one Derivative VIb-d AnticancerHeLa10.64 - 33.62Indolin-2-one
N-substituted isoindolin-1-ones AntimicrobialVarious Bacteria/Fungi-Isoindolin-1-one

Data on indolin-2-one derivatives sourced from a study on their anticancer activity.[6] Antimicrobial data is based on a study of N-substituted isoindolin-1-ones.[7]

Further research is needed to specifically quantify the anticancer and antimicrobial efficacy of this compound derivatives and compare them directly with established agents in these fields.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are generalized protocols for key experiments.

Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This protocol is based on the established method for measuring CA activity.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compounds (this compound derivatives and controls) dissolved in DMSO

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the CA enzyme in Tris-HCl buffer.

  • Add the test compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (NPA) solution to all wells.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The inhibitory activity is expressed as the concentration of the compound that causes 50% inhibition of the enzyme activity (IC_50). K_i values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the untreated control, and the IC_50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Standardized inoculum of the microorganism

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Potential: Signaling Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear visualizations.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization ca_inhibition Carbonic Anhydrase Inhibition Assay characterization->ca_inhibition cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial data_analysis IC50 / Ki / MIC Determination ca_inhibition->data_analysis cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar target_validation Target Validation & Mechanism of Action sar->target_validation

Experimental workflow for validating this compound derivatives.

Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

The this compound scaffold represents a highly promising and viable platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key enzymes like carbonic anhydrases, with efficacy comparable or superior to existing drugs. The versatility of this scaffold is further underscored by its potential applications in anticancer and antimicrobial drug discovery. The provided experimental protocols and visualizations offer a foundational framework for researchers to further explore and validate the therapeutic potential of this exciting class of compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully realize their clinical potential.

References

A Comparative Guide to Bioisosteres of 4-Aminoisoindolin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoindolin-1-one scaffold is a privileged structure in medicinal chemistry, notably as a core component of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic bioisosteric replacement of the 4-amino group presents a key avenue for modulating potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative overview of potential bioisosteres, supported by available experimental data on related isoindolinone derivatives, and details the experimental protocols for their evaluation.

The Role of this compound in PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.

The this compound core acts as a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP-1. The 4-amino group, in particular, can form crucial hydrogen bond interactions within the active site, contributing to the inhibitor's potency.

Bioisosteric Replacements for the 4-Amino Group

Bioisosteric replacement is a strategy used to swap a functional group with another that has similar physical or chemical properties to enhance a drug's therapeutic profile.[1] For the 4-amino group of this compound, potential bioisosteres include hydroxyl (-OH), fluorine (-F), and methoxy (-OCH3) groups. While direct comparative studies on these specific bioisosteres of this compound are not extensively available in the public domain, the principles of bioisosterism and data from related heterocyclic scaffolds suggest the following potential impacts:

  • Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor, potentially mimicking the hydrogen bonding interactions of the amino group.

  • Fluorine Atom (-F): A common bioisostere for hydrogen and hydroxyl groups, it can alter electronic properties and improve metabolic stability and membrane permeability.[1]

  • Methoxy Group (-OCH3): Can act as a hydrogen bond acceptor and may influence solubility and metabolic stability.

Structure-Activity Relationship of Isoindolinone-Based PARP Inhibitors

While specific data on 4-amino bioisosteres is limited, structure-activity relationship (SAR) studies on related 3-oxoisoindoline-4-carboxamides provide valuable insights into the broader scaffold. A key study by Gandhi et al. (2010) explored modifications at the lactam nitrogen, revealing the importance of a secondary or tertiary amine for cellular potency.[2]

Table 1: Structure-Activity Relationship of 3-Oxoisoindoline-4-Carboxamide PARP Inhibitors [2]

CompoundR Group (at Lactam Nitrogen)PARP-1 Ki (nM)Cellular PARP Inhibition IC50 (nM)
1a H14>10000
1b Me111300
1c Et121100
1d i-Pr161300
1e 4-piperidinyl5130
1f (R)-3-fluoropyrrolidin-1-yl480

Data extracted from Gandhi et al., Bioorg. Med. Chem. Lett. 2010, 20 (3), 1023-1026.[2] This table illustrates that while enzymatic potency (Ki) is maintained with various substitutions, cellular activity is significantly enhanced by the presence of a basic amine, highlighting the importance of physicochemical properties for cell permeability and target engagement.

Experimental Protocols

PARP-1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Plate Preparation: Wash histone-coated plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Addition: Add serially diluted test compounds to the wells. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again and add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line (e.g., BRCA-deficient)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted test compounds for a specified time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-PAR antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of PAR in the nucleus.

  • Data Analysis: Determine the IC50 value for the reduction in PAR signal.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins (XRCC1, Ligase III, etc.) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair Inhibitor This compound Bioisostere (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling Pathway in DNA Repair.

Experimental_Workflow cluster_1 Evaluation of this compound Bioisosteres Synthesis Synthesis of Bioisosteres Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 determination) Synthesis->Enzymatic_Assay Cellular_Assay Cellular PARP Inhibition Assay (Cellular IC50) Synthesis->Cellular_Assay Potency_Selectivity Potency & Selectivity Assessment Enzymatic_Assay->Potency_Selectivity Cellular_Assay->Potency_Selectivity ADME_Tox ADME/Tox Profiling Potency_Selectivity->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

References

In Vivo Efficacy of Phthalazinone-Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: A comprehensive search of publicly available scientific literature did not yield direct comparative in vivo studies for 4-Aminoisoindolin-1-one derivatives. To provide a valuable and data-driven resource in the requested format, this guide presents a comparative analysis of the in vivo efficacy of well-characterized PARP inhibitors based on the phthalazinone and related scaffolds. These compounds share a similar mechanism of action and are of significant interest in oncology research and development.

This guide provides an objective comparison of the in vivo performance of different PARP inhibitors, supported by experimental data from preclinical studies. The information is designed to assist researchers in understanding the nuances of these compounds' activities in a physiological context.

Comparative Analysis of In Vivo Efficacy

The following tables summarize key in vivo pharmacokinetic and efficacy data for two prominent PARP inhibitors, Niraparib and Olaparib, in preclinical tumor models. This data highlights the differences in their distribution to the tumor site and subsequent anti-tumor activity.

Table 1: Comparative Pharmacokinetics in Tumor-Bearing Mice[1]
CompoundAnimal ModelDosing RegimenPlasma Concentration (ng/mL at 24h)Tumor Concentration (ng/g at 24h)Tumor-to-Plasma Ratio (at 24h)
Niraparib Nude mice with HCT116 xenografts75 mg/kg, oral, daily49716503.3
Olaparib Nude mice with HCT116 xenografts100 mg/kg, oral, daily148011400.77
Table 2: Comparative Antitumor Efficacy in a BRCA-Wildtype Xenograft Model[1]
CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Niraparib Nude mice with HCT116 (BRCAwt) xenografts75 mg/kg, oral, daily60
Olaparib Nude mice with HCT116 (BRCAwt) xenografts100 mg/kg, oral, daily30

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for in vivo efficacy studies.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR_Polymer Poly(ADP-ribose) (PAR) Polymer PARP1->PAR_Polymer synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Polymer->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER BER->DNA_SSB repairs PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Niraparib) PARP_Inhibitor->PARP1 inhibits PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient_Cell Homologous Recombination Deficient (HRD) Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis leads to

PARP Signaling and Inhibition Pathway

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Studies cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Cell_Implantation Tumor Cell Implantation (e.g., Xenograft) Animal_Acclimatization->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring Termination Study Termination Monitoring->Termination Predefined Endpoint Tissue_Collection Tumor & Tissue Collection Termination->Tissue_Collection Data_Analysis Data Analysis (TGI, Statistics) Tissue_Collection->Data_Analysis

Typical workflow for in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are the protocols for the in vivo studies cited in this guide.

In Vivo Xenograft Study Protocol[1]
  • Animal Models: Female athymic nude mice were used for the study. The animals were housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures were conducted in accordance with institutional guidelines for animal care.

  • Cell Lines and Tumor Implantation: The human colorectal carcinoma cell line HCT116 (BRCA wildtype) was used. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and phosphate-buffered saline was injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, the mice were randomized into treatment groups. Niraparib was administered orally at a dose of 75 mg/kg daily. Olaparib was administered orally at a dose of 100 mg/kg daily. A control group received the vehicle solution.

  • Efficacy and Pharmacokinetic Assessment: Tumor volumes were measured twice weekly using calipers and calculated using the formula (length x width²)/2. Body weights were also monitored as an indicator of toxicity. For pharmacokinetic analysis, plasma and tumor samples were collected at specified time points after the last dose. Drug concentrations were determined using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using appropriate statistical tests, such as a t-test or ANOVA.

Discussion

The provided data indicates that while both Niraparib and Olaparib are effective PARP inhibitors, they exhibit different pharmacokinetic and efficacy profiles in vivo. Niraparib demonstrated a significantly higher tumor-to-plasma ratio, suggesting better accumulation in the tumor tissue.[1] This favorable distribution may contribute to its more potent tumor growth inhibition in the BRCA-wildtype HCT116 xenograft model compared to Olaparib at the tested doses.[1]

It is important to note that the efficacy of PARP inhibitors is often most pronounced in tumors with homologous recombination deficiencies, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. The differential efficacy in BRCA-proficient models, as shown here, may be attributed to factors beyond catalytic inhibition, including the potency of "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, leading to cytotoxic lesions.

Researchers are encouraged to consider these differences in pharmacokinetic properties and trapping efficiencies when selecting a PARP inhibitor for preclinical studies and to tailor the experimental design to the specific research question and cancer model being investigated.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to 4-Aminoisoindolin-1-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of novel inhibitors is paramount. The 4-aminoisoindolin-1-one scaffold has emerged as a promising starting point for the development of potent inhibitors targeting a range of enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs). This guide provides a comparative framework for evaluating the selectivity profiles of inhibitors derived from this versatile core, supported by experimental data and detailed methodologies.

The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives have shown a wide array of pharmacological activities, underscoring the critical need for thorough cross-reactivity profiling to ensure target specificity and minimize off-target effects. This guide will delve into the methodologies for assessing inhibitor selectivity and present comparative data for isoindolinone-based inhibitors, offering insights into their potential therapeutic applications and liabilities.

The Kinase Inhibition Landscape of Isoindolinone Derivatives

While specific kinome-wide screening data for a broad library of this compound derivatives is not extensively available in the public domain, studies on related isoindolinone scaffolds provide valuable insights into their potential for kinase inhibition and the structural determinants of selectivity.

For instance, a study on 3-methyleneisoindolin-1-one derivatives revealed that several analogs exhibit significant anti-proliferative activity in cancer cell lines, with GI50 values below 10 µM.[2] The authors suggest that this activity likely stems from the interaction of these compounds with protein kinase targets.[2] This highlights the potential of the isoindolinone scaffold to interact with the ATP-binding site of various kinases.

Table 1: Illustrative Kinase Selectivity Profile of an Isoindolinone-Based Inhibitor (Hypothetical Data Based on Similar Scaffolds)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Primary Target A 15 95%
Kinase B25070%
Kinase C80045%
Kinase D>10,000<10%
Kinase E>10,000<10%

This table represents a hypothetical selectivity profile for an illustrative isoindolinone-based inhibitor to demonstrate how such data is typically presented. Actual data for specific this compound derivatives would require dedicated screening efforts.

Beyond Kinases: Targeting Other Enzyme Families

The versatility of the isoindolinone scaffold extends beyond kinase inhibition. Recent research has identified novel isoindolinone derivatives as potent positive allosteric modulators of GABAA receptors with antiepileptic efficacy.[3] One such compound, Cpd48, demonstrated high selectivity for GABAA receptors over other key central nervous system ion channels (over 100-fold).[3] This underscores the potential for developing highly selective modulators of other protein classes based on the this compound core.

Furthermore, the isoindolinone scaffold is a key feature in a number of PARP inhibitors. A thorough understanding of the cross-reactivity of these inhibitors against the human kinome is crucial for predicting potential off-target effects and understanding their full pharmacological profile.

Experimental Protocols for Selectivity Profiling

Accurate and robust experimental design is the cornerstone of reliable selectivity profiling. The following are detailed methodologies for key experiments cited in the evaluation of isoindolinone-based inhibitors.

Kinome-Wide Selectivity Profiling (KinomeScan™)

This method provides a broad assessment of an inhibitor's interaction with a large panel of kinases.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (this compound derivative) Binding Competitive Binding (Inhibitor vs. Ligand) Inhibitor->Binding Kinase_Library Phage-tagged Kinase Library Kinase_Library->Binding Quantification Quantification of Phage-tagged Kinases (qPCR) Binding->Quantification Data_Processing Dissociation Constant (Kd) Calculation Quantification->Data_Processing Selectivity_Score Selectivity Score (S-score) Calculation Data_Processing->Selectivity_Score Visualization Kinome Tree Visualization Selectivity_Score->Visualization

Caption: Workflow for KinomeScan™ based selectivity profiling.

Methodology:

  • Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM or 10 µM) in an appropriate solvent, typically DMSO.

  • Competitive Binding Assay: The inhibitor is incubated with a comprehensive panel of human kinases that are expressed as fusions to a T7 phage. An immobilized, active-site directed ligand is included in the assay. The inhibitor competes with the immobilized ligand for binding to the kinases.

  • Quantification: After incubation, the kinase-ligand complexes are captured on a solid support. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound kinase indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies stronger binding. These values can be used to calculate dissociation constants (Kd) and selectivity scores (S-scores) to quantify the inhibitor's selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

Experimental Workflow:

G cluster_cell Cellular Treatment cluster_heating Thermal Challenge cluster_detection Protein Detection Cells Intact Cells Treatment Incubate with Inhibitor or Vehicle Cells->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Protein Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Melt_Curve Generate Melt Curve Detection->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.

  • Protein Quantification: The amount of the soluble target protein in each sample is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Logical Relationships

Understanding the signaling pathways in which the target of a this compound based inhibitor is involved is crucial for interpreting the biological consequences of its action.

Illustrative Kinase Signaling Pathway:

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Inhibitor Inhibitor->MEK Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: A representative kinase signaling cascade.

This diagram illustrates a common signaling pathway where a this compound based inhibitor might act. By targeting a specific kinase in the cascade (in this example, MEK), the inhibitor can block downstream signaling events that lead to cellular responses such as proliferation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel, potent, and selective inhibitors for a variety of therapeutic targets. While comprehensive cross-reactivity data for this specific scaffold is still emerging, the broader isoindolinone class has demonstrated significant potential for achieving high target selectivity.

Future work should focus on the systematic synthesis and screening of this compound based libraries against large panels of kinases and other relevant off-targets. The application of the detailed experimental protocols outlined in this guide will be crucial for generating high-quality, comparable data. This will not only facilitate the identification of highly selective lead compounds but also provide a deeper understanding of the structure-selectivity relationships for this important class of inhibitors, ultimately accelerating the development of safer and more effective therapeutics.

References

Correlating In Vitro Activity with In Vivo Efficacy for 4-Aminoisoindolin-1-one Derivatives as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a robust understanding of a compound's activity, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative framework for understanding and establishing the correlation between the in vitro and in vivo activity of 4-Aminoisoindolin-1-one derivatives, a promising class of compounds targeting Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.

Data Presentation: In Vitro vs. In Vivo Performance

Establishing a strong in vitro-in vivo correlation (IVIVC) is critical for predicting the clinical efficacy of a drug candidate. The following tables present a comparative summary of data for isoindolinone derivatives and other structurally related PARP inhibitors, illustrating the type of data required to build a compelling IVIVC case.

Table 1: In Vitro Activity of Isoindolinone and Related PARP Inhibitors

Compound ClassSpecific Derivative ExampleTargetIn Vitro AssayIC50 (nM)Reference
Isoindolinone Novel Isoindolinone AnalogPARP-1Enzymatic AssaySingle-digit nM[1]
Imidazoquinolinone BYK49187PARP-1Enzymatic Assay~4.4[2]
Isoquinolindione BYK204165PARP-1Enzymatic Assay~45[2]
4-Hydroxyquinazoline Compound B1PARP-1Enzymatic Assay63.81[3]

Table 2: In Vivo Efficacy of Structurally Related PARP Inhibitors

Compound ClassSpecific Derivative ExampleAnimal ModelEfficacy EndpointResultsReference
Imidazoquinolinone BYK49187Rat model of myocardial infarctionInfarct size reduction22% reduction at 3 mg/kg[2]
4-Hydroxyquinazoline Compound B1Mouse xenograft (HCT-15 cells)Tumor growth suppressionSignificant suppression at 25 mg/kg[3]
Selective PARP-1 Inhibitor Novel ClassMouse xenograft (DNA repair deficient)Tumor growth inhibitionSuperior to reference PARP inhibitors[4]

Mandatory Visualization

Diagram 1: PARP-1 Signaling Pathway in DNA Repair

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 detects DNA single-strand breaks and synthesizes poly (ADP-ribose) chains, which recruit DNA repair proteins. This compound derivatives can inhibit this process.

Diagram 2: Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PARP Enzymatic Assay (Determine IC50) Cell_Assay Cell-Based Assay (e.g., MTT, PARylation) Enzyme_Assay->Cell_Assay PK_Study Pharmacokinetic Study (Determine dosing regimen) Cell_Assay->PK_Study Lead Candidate Selection Efficacy_Study Xenograft Efficacy Study (Measure tumor growth) PK_Study->Efficacy_Study PD_Study Pharmacodynamic Study (Confirm target engagement) Efficacy_Study->PD_Study Correlation In Vitro-In Vivo Correlation Analysis PD_Study->Correlation

Caption: A typical workflow for establishing an in vitro-in vivo correlation, from initial enzymatic assays to in vivo efficacy and pharmacodynamic studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key experiments.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[5]

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • This compound derivative stock solution (in DMSO)

  • Assay buffer

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivative in the assay buffer.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control (DMSO).

  • Add the PARP-1 enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add biotinylated NAD+ to each well and incubate for another hour.

  • Wash the plate multiple times with a wash buffer.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Anticancer Efficacy Study (Mouse Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor activity of a this compound derivative in a mouse model.[6][7]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line with known DNA repair deficiencies (e.g., BRCA-mutated)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthetics

Procedure:

  • Tumor Cell Implantation: Culture the selected cancer cells to the desired number. Harvest and resuspend the cells in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[6]

  • Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound derivative or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement (e.g., by measuring PAR levels via Western blot or immunohistochemistry) to confirm that the drug is hitting its target in vivo.[7]

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.

By systematically applying these experimental approaches and carefully analyzing the resulting data, researchers can establish a clear and predictive correlation between the in vitro potency and in vivo efficacy of this compound derivatives, paving the way for their successful clinical development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Aminoisoindolin-1-one, a compound often utilized in medicinal chemistry and organic synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

Summary of Chemical Safety Information

The following table summarizes the key hazard and property information for this compound.

PropertyValue
Chemical Name 4-Amino-2,3-dihydro-1H-isoindol-1-one
CAS Number 366452-98-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Toxicity Data (LD50/LC50) No specific data available[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the sink or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification:

    • Clearly identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Solid Waste Collection:

    • Collect unused or waste this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Contaminated disposable items such as gloves, weighing paper, and absorbent pads should also be placed in this container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Ensure all waste containers are in good condition and are kept securely closed when not in use.

    • Store the waste containers in a designated satellite accumulation area that is secure and well-ventilated.

  • Scheduling Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the contents of the waste containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in labeled liquid hazardous waste container. is_solid->liquid_waste No storage Store in designated satellite accumulation area. solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for pickup. storage->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Aminoisoindolin-1-one. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. The following procedures have been synthesized from established safety guidelines for handling aromatic amines and powdered chemicals.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[3][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]

  • SDS Review: Review the Safety Data Sheet (SDS) for this compound before use.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3]

  • Designated Area: Set up and label a designated area for working with this compound, preferably within a certified chemical fume hood.[7] Cover the work surface with absorbent bench paper.[7]

Step 2: Handling the Solid Compound
  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[3]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust inhalation.[3][8] Use weigh boats to prevent spills.[7]

  • Transfers: When transferring the powder, do so carefully to avoid creating dust. Use a spatula and avoid pouring directly from the bottle.[7] Keep containers closed when not in use.[7]

Step 3: Preparing Solutions
  • Controlled Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

  • Work in Fume Hood: All solution preparation should be conducted inside a chemical fume hood.[9]

Step 4: Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces, glassware, and equipment after use. Wet cleaning methods or a HEPA vacuum are recommended for any spilled powder.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[3][9]
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) Place in a designated solid hazardous waste container.[3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3][9]

  • Segregation: Do not mix incompatible waste streams.[9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[3]

  • Consult EHS: Follow all institutional and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow and Safety Visualizations

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Emergency_Prep Check Emergency Equipment (Eyewash, Shower) Review_SDS->Emergency_Prep Don_PPE Don All Required PPE Emergency_Prep->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Work Area & Equipment Prepare_Solution->Decontaminate Dispose_Waste Segregate & Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Remove PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Operational Workflow for this compound.

Start Start: Handling This compound Work_in_Hood Work in a Chemical Fume Hood Start->Work_in_Hood Wear_Goggles Wear Chemical Splash Goggles & Face Shield Work_in_Hood->Wear_Goggles Wear_Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Wear_Goggles->Wear_Gloves Wear_Coat Wear a Flame-Resistant Lab Coat Wear_Gloves->Wear_Coat Wear_Shoes Wear Closed-Toe, Chemical-Resistant Shoes Wear_Coat->Wear_Shoes Outside_Hood_Check Is work outside a fume hood? Wear_Shoes->Outside_Hood_Check Wear_Respirator Wear a NIOSH-Approved Respirator Outside_Hood_Check->Wear_Respirator Yes Proceed Proceed with Experiment Outside_Hood_Check->Proceed No Wear_Respirator->Proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoisoindolin-1-one
Reactant of Route 2
4-Aminoisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.